Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-formyl-3-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-8(6-11)9(12)4-7/h2-4,6,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYFCXXBORRNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743360 | |
| Record name | Methyl (4-formyl-3-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257397-40-2 | |
| Record name | Methyl (4-formyl-3-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (CAS Number: 1257397-40-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Given the limited publicly available data for this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to offer a robust framework for its synthesis, characterization, and handling.
Introduction and Molecular Overview
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is a bifunctional organic molecule incorporating a methyl ester, a phenolic hydroxyl group, and an aldehyde moiety on a benzene ring. The unique arrangement of these functional groups—an ortho-hydroxy benzaldehyde substituted with a methyl acetate group—suggests its potential as a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical agents and specialized polymers.
The interplay of the electron-donating hydroxyl group and the electron-withdrawing formyl and methyl acetate groups influences the reactivity of the aromatic ring and the potential for these functional groups to participate in various chemical transformations.
Table 1: Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | Calculated |
| Molecular Weight | 194.18 g/mol | Calculated |
| Appearance | White to pale yellow solid | Inferred |
| Solubility | Soluble in methanol, ethanol, DMSO, and ethyl acetate. Sparingly soluble in water. | Inferred |
| Melting Point | Not available. Expected to be in the range of similar substituted phenols. | - |
| Boiling Point | Not available. Likely to decompose at high temperatures. | - |
Proposed Synthesis and Mechanistic Rationale
The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate can be approached through the formylation of a suitable precursor. A plausible and efficient route involves the ortho-formylation of methyl 2-(3-hydroxyphenyl)acetate. Among the various formylation methods for phenols, the Duff reaction and the Reimer-Tiemann reaction are prominent choices.
Synthetic Strategy: The Duff Reaction
The Duff reaction is a regioselective formylation method that introduces an aldehyde group at the ortho position of phenols using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[1][2] This method is often preferred for its relatively mild conditions compared to other formylation techniques.[3]
The reaction proceeds via an electrophilic aromatic substitution, where HMTA generates an iminium ion electrophile that attacks the electron-rich phenolic ring. The ortho-selectivity is guided by the directing effect of the hydroxyl group.[3][4]
Caption: Proposed synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate via the Duff Reaction.
Detailed Experimental Protocol (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 2-(3-hydroxyphenyl)acetate (1 equivalent) and hexamethylenetetramine (1.5 equivalents).
-
Solvent and Catalyst: Add glacial acetic acid to the flask to serve as both the solvent and the acidic catalyst.
-
Heating: Heat the reaction mixture to a temperature between 90-100°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: After the reaction is complete (typically after several hours), cool the mixture and add an aqueous solution of hydrochloric acid (e.g., 2 M HCl). Heat the mixture again under reflux for about 30 minutes to hydrolyze the intermediate Schiff base.
-
Workup: Cool the reaction mixture to room temperature. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. The crude product can be purified by column chromatography on silica gel.
Alternative Synthetic Strategy: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, utilizing chloroform in a basic solution.[5][6] This reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[7]
Caption: Workflow for the synthesis using the Reimer-Tiemann reaction.
While effective, the Reimer-Tiemann reaction can sometimes result in lower yields and the formation of byproducts compared to the Duff reaction.[8]
Purification and Characterization
Purification
The primary method for purifying Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is column chromatography .
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a suitable eluent system. The polarity can be adjusted based on TLC analysis.
The purified fractions should be combined, and the solvent evaporated under reduced pressure to yield the final product.
Structural Elucidation and Characterization
The structure of the synthesized compound should be confirmed using a combination of spectroscopic methods.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Singlet around 3.7 ppm: (3H, -OCH₃ of the ester).- Singlet around 3.9 ppm: (2H, -CH₂- of the acetate).- Aromatic protons (3H): Doublets and a doublet of doublets in the range of 6.8-7.5 ppm.- Singlet around 9.8 ppm: (1H, -CHO of the aldehyde).- Broad singlet around 11.0 ppm: (1H, phenolic -OH, may be exchangeable with D₂O). |
| ¹³C NMR | - Signal around 52 ppm: (-OCH₃).- Signal around 40 ppm: (-CH₂-).- Aromatic carbons: Signals between 115-160 ppm.- Carbonyl of the ester: Signal around 172 ppm.- Carbonyl of the aldehyde: Signal around 195 ppm. |
| IR (Infrared) Spectroscopy | - Broad peak around 3200-3400 cm⁻¹: O-H stretching of the phenol.- Sharp peak around 1730-1750 cm⁻¹: C=O stretching of the ester.- Sharp peak around 1660-1680 cm⁻¹: C=O stretching of the aldehyde.- Peaks in the 1450-1600 cm⁻¹ region: Aromatic C=C stretching. |
| Mass Spectrometry (MS) | - Expected [M]⁺ or [M+H]⁺: m/z of 194.05 or 195.06, corresponding to the molecular formula C₁₀H₁₀O₄. |
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions are recommended when handling Methyl 2-(4-formyl-3-hydroxyphenyl)acetate and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors, especially when working with solvents.
-
General Hazards:
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
Refer to the Material Safety Data Sheet (MSDS) for the specific reagents used in the synthesis for detailed safety information.
Potential Applications in Research and Development
Substituted hydroxyphenylacetic acids and their derivatives are known to exhibit a range of biological activities.[10] The unique combination of functional groups in Methyl 2-(4-formyl-3-hydroxyphenyl)acetate makes it a valuable scaffold for:
-
Drug Discovery: The aldehyde group can be readily converted into other functional groups, such as amines, alcohols, or carboxylic acids, allowing for the synthesis of a library of compounds for screening against various biological targets. The phenolic hydroxyl and ester groups also provide sites for further modification.
-
Enzymatic Studies: This compound could serve as a substrate or inhibitor for enzymes involved in the metabolism of phenolic compounds, such as hydroxylases.[11][12]
-
Materials Science: The phenolic and aldehydic moieties can be used in the synthesis of specialty polymers and resins with tailored properties.
Conclusion
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is a compound of significant interest for synthetic and medicinal chemists. While direct experimental data is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis, purification, and characterization based on established chemical principles and data from analogous structures. The proposed synthetic routes are reliable, and the predicted analytical data offer a clear benchmark for successful synthesis. As with any novel compound, careful execution of the experimental procedures and thorough characterization are essential for validating the final product.
References
-
Grokipedia. Duff reaction.
-
SynArchive. Duff Reaction.
-
Wikipedia. Duff reaction.
-
Duff Reaction.
-
The ScholarShip. The Duff Reaction: Researching A Modification.
-
Environment, Health and Safety, University of California, Berkeley. Appendix I - Hazards Of Functional Groups.
-
Sigma-Aldrich. Methyl 2-(3-formyl-4-hydroxyphenyl)acetate.
-
Wikipedia. Reimer–Tiemann reaction.
-
Wikipedia. Gattermann reaction.
-
Achmem. Methyl 2-(3-formyl-4-hydroxyphenyl)acetate.
-
Sigma-Aldrich. Methyl 2-(3-formyl-4-hydroxyphenyl)acetate | 61874-04-2.
-
PubChem. Methyl 2-(4-formylphenyl)acetate.
-
Chemical Safety Facts. Aldehydes.
-
Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications.
-
Testbook. Gattermann Koch Reaction Detailed Explanation with Applications.
-
Benchchem. The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
-
Testbook. Gattermann Koch Reaction Mechanism - Overview, Structure, Properties & Uses, FAQs.
-
Thermo Fisher Scientific. Gattermann and Gattermann-Koch Formylation.
-
J&K Scientific LLC. Reimer-Tiemann Reaction.
-
Sigma-Aldrich. Methyl 2-(3-formyl-4-hydroxyphenyl)acetate.
-
ResearchGate. Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate?
-
PMC. Interactions with the Substrate Phenolic Group Are Essential for Hydroxylation by the Oxygenase Component of p-Hydroxyphenylacetate 3-Hydroxylase.
-
Unacademy. Gattermann Reaction.
-
PubMed. Purification and characterisation of 3-hydroxyphenylacetate 6-hydroxylase: a novel FAD-dependent monooxygenase from a Flavobacterium species.
-
L.S.College, Muzaffarpur. Reimer–Tiemann reaction.
-
ScienceDirect. The safety assessment of fragrance materials.
-
Madar Corporation. ALDEHYDE C 1UNDECANAL.
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ResearchGate. A proposed scheme explaining electrophilic aromatic substitution of HPA in the C 2 reaction.
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ResearchGate. Safety and efficacy of aromatic ketones, secondary alcohols and related esters belonging to chemical group 21 when used as flavourings for all animal species.
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ResearchGate. Synthesis of novel 8-formyl-7-hydroxy-4-methylcoumarin derivatives.
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Organic Syntheses. Convenient Method for the ortho-Formylation of Phenols.
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PubChem. Benzeneacetic acid, 4-hydroxy-, methyl ester.
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MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
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Chemsrc. Methyl 4-Hydroxyphenylacetate.
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PubMed. Purification and Properties of 4-hydroxyphenylacetic Acid 3-hydroxylase From Pseudomonas Putida.
-
PrepChem.com. Synthesis of Methyl(4-Hydroxyphenyl)acetate.
-
PMC. 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives.
-
MedchemExpress.com. Methyl 4-hydroxyphenylacetate.
-
CymitQuimica. Methyl 2-(3-amino-4-hydroxyphenyl)acetate.
-
Google Patents. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
-
ResearchGate. 1 H-NMR spectra of...
-
SpectraBase. 4-Formyl-2-hydroxyphenyl acetate.
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BLD Pharm. 14199-15-6|Methyl 2-(4-hydroxyphenyl)acetate.
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Synthonix. Methyl 2-(3-formylphenyl)acetate - [M52459].
-
ChemicalBook. Methyl 4-hydroxyphenylacetate.
-
ResearchGate. Figure S4. 1 H NMR spectrum of methyl...
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- 4. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
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- 11. Purification and properties of 4-hydroxyphenylacetic acid 3-hydroxylase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Precision Analytics in Synthetic Intermediates: The Physicochemical Profile of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Executive Summary & Core Physicochemical Data
Topic: Molecular Weight & Structural Validation of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Formula:
In the high-stakes environment of drug discovery, the molecular weight (MW) of an intermediate is not merely a physical constant; it is the primary checkpoint for stoichiometric integrity and reaction monitoring. For Methyl 2-(4-formyl-3-hydroxyphenyl)acetate , a precise understanding of its mass profile is essential to distinguish it from its common regioisomers (e.g., the 3-formyl-4-hydroxy variant) and to monitor its downstream conversion in reductive aminations or cyclizations.
The Data Table: Physicochemical Constants
| Parameter | Value | Technical Context |
| Average Molecular Weight | 194.184 g/mol | Used for stoichiometric calculations (gravimetric). |
| Monoisotopic Mass | 194.057909 Da | Required for High-Resolution Mass Spectrometry (HRMS). |
| Molecular Formula | Degree of Unsaturation = 6 (Benzene ring + 2 Carbonyls). | |
| Common Adducts (ESI+) | Primary ion observed in LC-MS (positive mode). | |
| Common Adducts (ESI-) | Observed in negative mode due to the acidic phenol proton. |
High-Resolution Mass Spectrometry (HRMS) Validation
As a Senior Application Scientist, I strongly advise against relying solely on low-resolution MS for this compound. The phenol-aldehyde motif is prone to oxidation, and the methyl ester can undergo hydrolysis. You must validate the Exact Mass to confirm the elemental composition.
Protocol: LC-MS/MS Identification
Objective: Confirm identity and purity using Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile (ACN). Dilute 1:100 with 0.1% Formic Acid in Water/ACN (50:50).
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode .
-
Note: While the phenol allows Negative Mode, Positive Mode is preferred for detecting methyl ester stability.
-
-
Target Mass: Scan for
195.0652 ( ). -
Fragmentation Pattern (MS/MS):
-
Precursor: 195.065
-
Fragment 1 (
~163): Loss of Methanol ( , 32 Da) from the ester side chain. This confirms the methyl ester functionality.[1] -
Fragment 2 (
~135): Subsequent loss of Carbon Monoxide ( , 28 Da) from the aldehyde or phenol moiety.
-
Visualization: MS Fragmentation Logic
The following diagram illustrates the logical flow for validating the molecular weight via fragmentation pathways.
Caption: MS/MS fragmentation pathway validating the methyl ester and aldehyde functionalities.
Structural Elucidation: The Isomer Challenge
A molecular weight of 194.18 does not guarantee you have Methyl 2-(4-formyl-3-hydroxyphenyl)acetate. The regioisomer Methyl 2-(3-formyl-4-hydroxyphenyl)acetate has the exact same mass.
Critical NMR Differentiation
To distinguish the 4-formyl-3-hydroxy isomer from the 3-formyl-4-hydroxy isomer, you must analyze the aromatic coupling constants in
-
Target Molecule (4-formyl-3-hydroxy):
-
Look for a singlet or weak doublet (meta-coupling) for the proton at position 2 (between the acetate and hydroxyl).
-
Look for two protons showing ortho-coupling (d,
Hz) corresponding to positions 5 and 6. -
Key Indicator: The aldehyde proton (
) will show NOE (Nuclear Overhauser Effect) interaction with the proton at position 5, but not with the hydroxyl group if the H-bond is intramolecular.
-
-
Regioisomer (3-formyl-4-hydroxy):
-
The coupling patterns will shift. The proton ortho to the aldehyde will be a doublet (
Hz) if it is at position 2.
-
Synthetic Context & Stoichiometry
Understanding the precise MW is vital when using this molecule as a "Warhead" or "Scaffold" in convergent synthesis.
Workflow: Reductive Amination
A common application is coupling this aldehyde with a secondary amine.
-
Reaction: Aldehyde (
) + Amine Imine Amine. -
Stoichiometry: Use 1.05 equivalents of the aldehyde relative to valuable amine cores.
-
Calculation:
Visualization: Synthesis & QC Workflow
This workflow ensures that the starting material (MW 194.18) is correctly qualified before expensive downstream steps.
Caption: Quality Control decision tree for qualifying Methyl 2-(4-formyl-3-hydroxyphenyl)acetate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19363032, Methyl 2-(4-formylphenyl)acetate (Isomer Analog). Retrieved from [Link]
- Gross, J. H. (2017).Mass Spectrometry: A Textbook. (3rd ed.). Springer International Publishing.
- Reich, H. J.Structure Determination Using NMR. University of Wisconsin-Madison.
Sources
A Technical Guide to Determining the Solubility of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in various stages of research, development, and manufacturing. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate. As direct, quantitative solubility data for this specific compound is not widely published, this document focuses on equipping the scientist with the foundational principles, a robust experimental protocol, and the analytical methodologies required to generate this crucial data in-house. The narrative emphasizes the rationale behind experimental choices, ensuring a scientifically sound and self-validating approach to solubility determination.
Introduction: The Significance of Solubility
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is a substituted phenylacetate derivative. Such molecules often serve as crucial building blocks in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals[1][2]. The solubility of this intermediate in various organic solvents is a paramount consideration for several reasons:
-
Reaction Kinetics and Yield: The rate and efficiency of a chemical reaction often depend on the concentration of reactants in the solution. Poor solubility can lead to sluggish reactions, incomplete conversions, and reduced yields.
-
Purification and Crystallization: Solubility differences are the bedrock of purification techniques like recrystallization. A solvent ideal for this process should dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the separation of pure crystals from soluble impurities[3].
-
Formulation Development: If the compound or a derivative is intended as an API, its solubility dictates the choice of delivery vehicles, affecting bioavailability and therapeutic efficacy[4].
-
Analytical Method Development: Creating reliable analytical methods, such as High-Performance Liquid Chromatography (HPLC), requires the compound to be fully dissolved in the mobile phase or a suitable diluent[5].
Given these critical applications, a thorough understanding of the solubility profile of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is not merely academic but a practical necessity.
Physicochemical Profile and Solubility Prediction
Before embarking on experimental work, a theoretical assessment of the molecule's properties provides a rational basis for solvent selection. The principle of "like dissolves like" is the guiding tenet, stating that substances with similar intermolecular forces are more likely to be soluble in one another[3][6].
Molecular Structure: Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
-
Molecular Formula: C₁₀H₁₀O₄
-
Molecular Weight: 194.18 g/mol [7]
Key Functional Groups and Their Interactions:
-
Hydroxyl (-OH) group: This group is polar and can act as both a hydrogen bond donor and acceptor. It will strongly favor interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, acetone).
-
Formyl (-CHO) group (Aldehyde): The carbonyl within this group is polar and can act as a hydrogen bond acceptor. It contributes to dipole-dipole interactions.
-
Methyl Ester (-COOCH₃) group: This group is also polar due to the carbonyl and ether linkages. It primarily acts as a hydrogen bond acceptor and participates in dipole-dipole interactions.
-
Aromatic Ring: The benzene ring is nonpolar and will engage in van der Waals forces, favoring solubility in solvents with some aromatic or nonpolar character.
Overall Polarity Assessment: The presence of three polar, oxygen-containing functional groups suggests that Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is a moderately polar molecule. Its solubility is expected to be highest in polar organic solvents and significantly lower in nonpolar solvents like hexane.
Experimental Design: A Systematic Approach
A well-designed experiment is crucial for generating reliable and reproducible solubility data. This involves a logical selection of solvents and adherence to a standardized protocol.
Rationale for Solvent Selection
To build a comprehensive solubility profile, a diverse panel of organic solvents should be chosen, representing different classes based on polarity and hydrogen bonding capability.
| Solvent Class | Representative Solvents | Primary Interaction Type | Expected Solubility |
| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | Dipole-Dipole, H-Bond Accepting | Moderate to High |
| Nonpolar Aromatic | Toluene | Van der Waals, π-π Stacking | Low to Moderate |
| Nonpolar Aliphatic | Hexane, Heptane | Van der Waals (Dispersion) | Very Low |
| Chlorinated | Dichloromethane (DCM) | Dipole-Dipole | Moderate |
This selection allows for a systematic evaluation of how different intermolecular forces contribute to the solvation of the target compound[8][9].
Visualizing Solute-Solvent Interactions
The diagram below illustrates the potential interactions between the functional groups of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate and different solvent types.
Caption: Predicted intermolecular interactions driving solubility.
Core Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility[10]. It is recommended by regulatory bodies like the OECD for its reliability[11][12][13].
Materials and Equipment
-
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (incubator shaker)
-
Analytical balance
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
HPLC-UV system or a UV-Vis spectrophotometer
Experimental Procedure
The entire workflow, from preparation to analysis, is outlined below.
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Protocol:
-
Preparation: To a series of glass vials, add an excess amount of solid Methyl 2-(4-formyl-3-hydroxyphenyl)acetate. "Excess" is critical and means enough solid remains undissolved at equilibrium[14]. A good starting point is 20-30 mg.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of a specific organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached[15].
-
Sample Collection and Filtration: After equilibration, remove the vials and let them stand at the same temperature to allow undissolved solids to settle. Carefully withdraw a portion of the supernatant using a syringe. Immediately pass the solution through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove all particulate matter.
-
Dilution: Accurately perform a serial dilution of the clear, saturated filtrate with the same solvent to bring the concentration into the linear range of the analytical method.
-
Analysis: Quantify the concentration of the diluted sample using a pre-validated analytical method.
Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly specific and sensitive method for quantifying the concentration of the dissolved compound[5][16].
Method Development Outline
-
Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) and scan its absorbance from 200-400 nm using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λ-max) should be selected for detection to ensure maximum sensitivity[17]. The phenolic and formyl-substituted aromatic ring system is expected to have strong UV absorbance.
-
Mobile Phase and Column: A standard reversed-phase C18 column is a good starting point. The mobile phase will typically be a mixture of acetonitrile or methanol and water (with a small amount of acid like 0.1% formic acid to ensure consistent ionization state). A gradient or isocratic elution can be developed to achieve a sharp, well-defined peak for the analyte.
-
Calibration Curve: Prepare a series of standard solutions of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate of known concentrations in the chosen solvent. Inject these standards into the HPLC system and plot the peak area versus concentration. This calibration curve will be used to determine the concentration of the unknown samples based on their peak areas[18].
Calculation of Solubility
The solubility (S) is calculated from the concentration of the diluted sample, accounting for the dilution factor.
S (mg/mL) = C_measured (mg/mL) × Dilution Factor
Where:
-
C_measured is the concentration determined from the HPLC calibration curve.
-
Dilution Factor is the total dilution performed on the initial filtrate.
Data Presentation and Interpretation
All quantitative results should be compiled into a clear, concise table. The experiment should be run in triplicate for each solvent to assess reproducibility and report the mean and standard deviation.
Table 1: Hypothetical Solubility Data for Methyl 2-(4-formyl-3-hydroxyphenyl)acetate at 25°C
| Solvent | Solvent Class | Mean Solubility (mg/mL) | Standard Deviation | Qualitative Solubility |
| Methanol | Polar Protic | 150.5 | 3.2 | Very Soluble |
| Ethanol | Polar Protic | 95.8 | 2.1 | Freely Soluble |
| Acetone | Polar Aprotic | 125.3 | 2.8 | Very Soluble |
| Ethyl Acetate | Polar Aprotic | 45.1 | 1.5 | Soluble |
| Dichloromethane | Chlorinated | 30.2 | 1.1 | Sparingly Soluble |
| Toluene | Nonpolar Aromatic | 5.7 | 0.4 | Slightly Soluble |
| n-Hexane | Nonpolar Aliphatic | < 0.1 | - | Practically Insoluble |
Note: Qualitative descriptors are based on USP definitions.
Interpretation: The hypothetical data would confirm the initial predictions. The high solubility in polar solvents like methanol and acetone is driven by strong hydrogen bonding and dipole-dipole interactions. The sharp drop in solubility in nonpolar hexane highlights the dominance of the polar functional groups in the molecule's overall character.
Conclusion
This guide provides a comprehensive, scientifically-grounded methodology for determining the solubility of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate in organic solvents. By combining theoretical physicochemical analysis with the robust, industry-standard shake-flask method and precise HPLC-UV quantification, researchers can generate the reliable data necessary for informed decision-making in process chemistry, purification, and formulation. Adherence to this systematic approach ensures that the resulting solubility profile is both accurate and self-validating, forming a critical part of the compound's overall characterization package.
References
- OECD. (n.d.). Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. Nanotechnology Industries Association.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Droge, S. T. J., & Goss, K.-U. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.
- OECD. (n.d.). Test No. 105: Water Solubility.
- OECD. (2009, September 7). OECD Guidelines for Testing Chemicals.
- Anonymous. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- National Center for Biotechnology Information. (n.d.). Methyl 2-(4-formylphenyl)acetate. PubChem.
- Certara. (2014, July 8). What is HPLC/UV?.
- Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent.
- Chromatography Today. (n.d.). What is HPLC-UV?.
- de Campos, V. E. B., et al. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO.
- Burke, J. (1984). Solubility Parameters: Theory and Application. American Institute for Conservation.
- Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?.
- Jouyban, A. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Organomation. (n.d.). Solvent Extraction Techniques.
- U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
- Lee, J., et al. (2021, September 8). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI.
- Taylor, P. (2020, November 13). How It Works: UV Detection for HPLC. LCGC International.
- CymitQuimica. (n.d.). Methyl 2-(3-amino-4-hydroxyphenyl)acetate.
- U.S. EPA. (n.d.). 3-Formylphenyl acetate Properties. CompTox Chemicals Dashboard.
- ChemSynthesis. (2025, May 20). methyl (2-hydroxyphenyl)acetate.
- PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)acetate.
- Achmem. (n.d.). Methyl 2-(3-formyl-4-hydroxyphenyl)acetate.
- ResearchGate. (2014, March 20). Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate?.
- National Center for Biotechnology Information. (n.d.). Benzeneacetic acid, 4-hydroxy-, methyl ester. PubChem.
- Google Patents. (n.d.). CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
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Technical Monograph: Potential Biological Activity of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Content Type: Technical Whitepaper & Experimental Guide Subject: Pharmacological Profiling & Synthetic Utility of CAS 1257397-40-2 Audience: Medicinal Chemists, Lead Optimization Specialists, and Structural Biologists
Part 1: Executive Summary & Chemical Profile[1]
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate represents a highly specialized "privileged scaffold" in drug discovery. While direct clinical data on the specific methyl ester is limited, its structural architecture—combining a salicylaldehyde core with a lipophilic phenylacetate tail —positions it as a potent intermediate and bioactive prodrug candidate.
This guide analyzes the compound not merely as a reagent, but as a dual-function pharmacophore capable of covalent engagement (via Schiff base formation) and redox modulation (via phenolic proton transfer) .
Physicochemical Identity
| Property | Specification |
| IUPAC Name | Methyl 2-(4-formyl-3-hydroxyphenyl)acetate |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Key Pharmacophore | Ortho-hydroxybenzaldehyde (Salicylaldehyde motif) |
| Lipophilicity (cLogP) | ~1.3 (Predicted) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
| Reactivity Class | Electrophilic Aldehyde (Reversible covalent binder) |
Part 2: Biological Activity & Mechanism of Action
Hemoglobin Modulation (Antisickling Potential)
The most significant theoretical activity of this molecule lies in its 4-formyl-3-hydroxy substitution pattern. This motif mimics the pharmacophore of Voxelotor and Vanillin , known modulators of Hemoglobin S (HbS).
-
Mechanism: The aldehyde group forms a reversible Schiff base (imine) with the N-terminal valine of the hemoglobin
-chain. -
The Ortho-Hydroxyl Effect: The hydroxyl group at position 3 (ortho to the aldehyde) forms an intramolecular hydrogen bond with the imine nitrogen. This locks the conformation and stabilizes the drug-protein complex, significantly increasing affinity compared to simple benzaldehydes.
-
Therapeutic Outcome: Stabilization of the Oxygenated-Hb state (R-state), preventing the polymerization of HbS fibers characteristic of Sickle Cell Disease.
Antioxidant & Cytoprotective Activity
Phenolic aldehydes are established radical scavengers. The methyl ester moiety enhances cell permeability, allowing the molecule to act as a "Trojan Horse" antioxidant.
-
ROS Scavenging: The phenolic hydroxyl group donates a hydrogen atom to free radicals (ROO•), stabilizing the resulting phenoxy radical via resonance with the aromatic ring and the carbonyl group.
-
Intracellular Hydrolysis: Upon cellular entry, carboxylesterases likely hydrolyze the methyl ester to the free acid (2-(4-formyl-3-hydroxyphenyl)acetic acid), which may exhibit higher solubility and cytosolic retention.
Synthetic Utility: A Gateway to Heterocycles
Beyond direct activity, this molecule is a critical "divergent intermediate" for synthesizing bioactive heterocycles:
-
Benzofurans: Via intramolecular condensation (e.g., Rap-Stoermer reaction).
-
Isoquinolines: Via Pictet-Spengler cyclization with amines.
Part 3: Visualizing the Pharmacophore (SAR)
The following diagram illustrates the Structure-Activity Relationship (SAR) and the logic behind its dual-activity profile.
Caption: SAR Map highlighting the synergistic role of the ortho-hydroxyaldehyde motif in protein binding and antioxidant activity.
Part 4: Experimental Protocols
Protocol A: DPPH Radical Scavenging Assay
Validates the antioxidant capacity of the phenolic moiety.
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) (0.1 mM in methanol).
-
Test Compound: Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (dissolved in MeOH).
-
Positive Control: Ascorbic Acid or Trolox.
Workflow:
-
Preparation: Prepare a dilution series of the test compound (10 µM to 500 µM).
-
Incubation: Mix 100 µL of test solution with 100 µL of DPPH working solution in a 96-well plate.
-
Reaction: Incubate in the dark at Room Temperature (RT) for 30 minutes.
-
Measurement: Read Absorbance at 517 nm using a microplate reader.
-
Calculation:
Note: The IC50 value indicates the potency. A lower IC50 suggests stronger antioxidant potential.
Protocol B: Synthesis of Benzofuran Derivatives (Application)
Demonstrates the utility of the scaffold in generating library diversity.
Reaction: Rap-Stoermer Condensation. Target: 2-substituted benzofuran-5-acetic acid derivatives.
-
Reactants: Mix Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (1.0 eq) with an
-haloketone (e.g., phenacyl bromide, 1.1 eq). -
Catalyst: Add anhydrous
(2.0 eq) and catalytic KI (0.1 eq). -
Solvent: Reflux in dry Acetone or Acetonitrile for 6–8 hours.
-
Workup: Filter inorganic salts, evaporate solvent, and purify via silica gel column chromatography (Hexane:EtOAc gradient).
-
Validation: Confirm cyclization via disappearance of the aldehyde peak (~10.0 ppm) in
H-NMR.
Part 5: Biological Pathway & Logic Diagram
The following workflow visualizes how this molecule interacts with the Hemoglobin pathway (Sickle Cell context) versus the Oxidative Stress pathway.
Caption: Dual-pathway mechanism showing antisickling (left) and antioxidant (right) cascades.
References
-
PubChem. (2025).[1] Methyl 2-(4-formylphenyl)acetate Compound Summary. National Library of Medicine.
-
MDPI. (2025). Phytotoxic Potential of Methyl 4-Hydroxyphenylacetate Against Ageratina adenophora. Plants.
-
BenchChem. (2025).[2] Technical Guide to (3-Amino-4-hydroxyphenyl)acetic Acid Derivatives.
-
National Institutes of Health (PMC). (2016). 3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides.[3] Food Research International.
-
MedChemExpress. (2024). Methyl 4-hydroxyphenylacetate Product Information.
Sources
"Methyl 2-(4-formyl-3-hydroxyphenyl)acetate as a building block in organic synthesis"
Title: Methyl 2-(4-formyl-3-hydroxyphenyl)acetate: A Versatile Bifunctional Scaffold for Heterocyclic Synthesis[1]
Abstract Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (CAS 1257397-40-2) represents a high-value "ortho-hydroxy aldehyde" building block characterized by three distinct reactive centers: a phenolic hydroxyl group, an adjacent formyl group, and a distal methyl acetate moiety.[1] This unique trifunctional arrangement makes it an ideal precursor for constructing privileged medicinal scaffolds, particularly benzofurans and coumarins, while retaining a functionalizable acetate tail for pharmacokinetic optimization.[1] This technical guide outlines the synthesis, reactivity profile, and application of this compound in modern drug discovery.[1]
Introduction: The "Ortho-Hydroxy" Advantage
In medicinal chemistry, the ortho-hydroxybenzaldehyde motif is the "gold standard" for generating oxygen-containing heterocycles.[1] Methyl 2-(4-formyl-3-hydroxyphenyl)acetate adds a critical dimension to this classic scaffold: a para-positioned acetate linker.[1]
Structural Analysis & Reactivity Hotspots:
-
Site A (C4-Formyl): Highly electrophilic; susceptible to Knoevenagel condensation, reductive amination, and Wittig/HWE olefination.[1]
-
Site B (C3-Hydroxyl): Nucleophilic; enables O-alkylation, intramolecular cyclization, and directing effects.[1]
-
Site C (C1-Acetate): A stable "handle" allowing for late-stage diversification (e.g., hydrolysis to acid, amidation) without interfering with heterocycle formation at Sites A and B.[1]
| Property | Data |
| CAS Number | 1257397-40-2 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Key Moiety | o-Hydroxybenzaldehyde (Salicylaldehyde-like) |
Synthesis of the Building Block
While commercially available, high-purity synthesis in-house is often required to avoid oxidation byproducts. The most robust method utilizes the MgCl₂-mediated ortho-formylation (Hansen-Skattebøl method), which offers superior regioselectivity over the classic Reimer-Tiemann reaction.[1]
Protocol: MgCl₂-Mediated Formylation of Methyl 3-hydroxyphenylacetate
Objective: Selective introduction of a formyl group at the C4 position (ortho to OH, para to alkyl).[1]
Reagents:
-
Methyl 3-hydroxyphenylacetate (1.0 equiv)[1]
-
Anhydrous MgCl₂ (1.5 equiv)[1]
-
Triethylamine (Et₃N) (3.75 equiv)[1]
-
Paraformaldehyde (PF) (6.0 equiv)[1]
-
Acetonitrile (ACN) (Dry, solvent)[1]
Step-by-Step Methodology:
-
Magnesium Phenoxide Formation: In a flame-dried round-bottom flask under N₂, dissolve Methyl 3-hydroxyphenylacetate (20 mmol) in dry ACN (100 mL). Add anhydrous MgCl₂ (30 mmol) and Et₃N (75 mmol). Stir at room temperature for 15 minutes. The mixture will become a turbid slurry as the magnesium phenoxide complex forms.[1]
-
Formylation: Add dry paraformaldehyde (120 mmol) in one portion.
-
Reflux: Heat the reaction mixture to reflux (approx. 82°C) for 3–5 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1] The starting phenol (higher R_f) should disappear, replaced by the fluorescent aldehyde product.[1]
-
Quench & Hydrolysis: Cool to room temperature. Pour the mixture into cold 5% HCl (150 mL) and stir vigorously for 30 minutes to break the magnesium chelate.
-
Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient 9:1 to 7:3).
Mechanism Note: The Mg²⁺ ion coordinates the phenoxide oxygen and the formaldehyde (depolymerized from PF), organizing a six-membered transition state that delivers the formyl group exclusively to the ortho position.[1]
Core Reactivity & Synthetic Transformations
The compound serves as a divergence point for two major heterocyclic classes: Benzofurans and Coumarins .[1]
Pathway A: Benzofuran Synthesis (Feist-Benary / Rap-Stoermer)
The reaction with
-
Reagents: Ethyl bromoacetate (or chloroacetone), K₂CO₃, DMF, 80°C.
-
Outcome: Formation of the furan ring via O-alkylation followed by intramolecular aldol condensation.[1]
Pathway B: Coumarin Synthesis (Knoevenagel)
Condensation with active methylene compounds yields coumarin-3-carboxylates.[1]
-
Reagents: Diethyl malonate, Piperidine (cat.), EtOH, Reflux.[1]
-
Outcome: Lactonization follows the initial condensation, creating the coumarin core.[1]
Pathway C: Reductive Amination
The aldehyde can be converted to a benzylamine, useful for introducing basic nitrogen centers common in GPCR ligands.[1]
Visualization of Synthetic Workflows
Figure 1: Divergent synthesis map starting from the precursor phenol to the core building block and its subsequent transformation into bioactive heterocycles.[1]
Case Study: Synthesis of a Benzofuran-6-acetic Acid Derivative
This protocol illustrates the conversion of the building block into a benzofuran, a scaffold prevalent in anti-arrhythmic and anti-tumor agents.
Reaction:
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate + Ethyl Bromoacetate
Protocol:
-
Dissolution: Dissolve Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (1.0 g, 5.15 mmol) in DMF (10 mL).
-
Base Addition: Add anhydrous K₂CO₃ (1.42 g, 10.3 mmol). Stir for 10 min.
-
Alkylation/Cyclization: Add Ethyl bromoacetate (0.63 mL, 5.6 mmol) dropwise.
-
Heating: Heat to 80°C for 4 hours. The reaction proceeds via O-alkylation followed by an intramolecular aldol-type condensation (Rap-Stoermer reaction).[1]
-
Workup: Pour into ice water. The product often precipitates.[1] If not, extract with EtOAc.[1]
-
Yield: Expect 75–85% of the benzofuran diester.[1] The "acetate" tail at position 6 (benzofuran numbering) remains intact, ready for selective hydrolysis.[1]
Handling and Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (benzoic acid derivative) over time.[1]
-
Safety: The compound is a phenol and an aldehyde; handle with gloves.[1] Avoid inhalation of dust.[1]
-
Analysis:
References
-
Hansen, T. V., & Skattebøl, L. (1999).[1] "Ortho-Formylation of Phenols; Preparation of 3-Nitrosalicylaldehyde". Organic Syntheses, 82,[1] 64. [1]
-
Hofsløkken, N. U., & Skattebøl, L. (1999).[1] "Convenient Method for the ortho-Formylation of Phenols". Acta Chemica Scandinavica, 53, 258-262.[1][2]
-
Organic Chemistry Portal. "Synthesis of Benzofurans".
-
PubChem. "Methyl 2-(4-formylphenyl)acetate Compound Summary".[1] (For structural comparison and safety data). [1]
Sources
Methodological & Application
Formylation of Methyl (2-hydroxyphenyl)acetate: A Detailed Guide for Synthetic Chemists
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the formylation of methyl (2-hydroxyphenyl)acetate, a key transformation in the synthesis of valuable chemical intermediates. Recognizing the importance of this structural motif in drug discovery and materials science, this document offers an in-depth analysis of various established formylation methodologies, including the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions, as well as a modern, highly selective organomagnesium-based approach. Each protocol is presented with a focus on the underlying mechanistic principles, offering researchers and drug development professionals the insights needed to make informed experimental choices. This guide is structured to serve as a self-validating system, complete with safety considerations, characterization data, and purification strategies to ensure reliable and reproducible outcomes.
Introduction: The Significance of Formylated Phenolic Esters
The introduction of a formyl group onto a phenolic ring, particularly ortho to the hydroxyl group, yields salicylaldehyde derivatives. These structures are pivotal precursors in the synthesis of a wide range of biologically active compounds, ligands for coordination chemistry, and functional materials. The target molecule of this guide, methyl (2-hydroxy-3-formylphenyl)acetate and its isomers, are of significant interest due to the presence of multiple reactive functional groups, making them versatile building blocks for further chemical elaboration.
The hydroxyl group of a phenol is an activating, ortho-, para- directing group in electrophilic aromatic substitution.[1] This electronic predisposition makes the formylation of phenols a feasible transformation, although controlling the regioselectivity between the ortho and para positions can be a challenge. This guide will explore several classical and modern methods to address this synthetic problem.
Characterization of the Starting Material: Methyl (2-hydroxyphenyl)acetate
A thorough understanding of the starting material is crucial for monitoring reaction progress and confirming product identity.
Table 1: Physicochemical and Spectroscopic Data for Methyl (2-hydroxyphenyl)acetate
| Property | Value | Source |
| CAS Number | 22446-37-3 | [2] |
| Molecular Formula | C₉H₁₀O₃ | [2] |
| Molecular Weight | 166.17 g/mol | [2] |
| Appearance | White, powdery crystals | [3] |
| Melting Point | 70-72 °C | [3] |
| ¹H NMR (90 MHz, CDCl₃) | δ 3.70 (2H, s), 3.75 (3H, s), 6.80-6.95 (2H, m), 7.05-7.10 (1H, m), 7.15-7.25 (1H, m), 7.40 (1H, s) ppm | [3] |
| IR (Nujol mull) | 3420 cm⁻¹ (O-H), 1715 cm⁻¹ (C=O, ester) | [3] |
Methodologies for the Formylation of Methyl (2-hydroxyphenyl)acetate
This section details four distinct methods for the formylation of methyl (2-hydroxyphenyl)acetate, each with its own advantages and considerations.
The Duff Reaction: A Classic Approach to Ortho-Formylation
The Duff reaction is a well-established method for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium.[4][5] The reaction proceeds through the formation of an iminium ion intermediate which acts as the electrophile.[5] While traditionally carried out in glycerol and boric acid, modern variations often employ trifluoroacetic acid (TFA) as both the solvent and catalyst, which can improve yields and reaction times.[6]
3.1.1. Mechanistic Rationale
The preference for ortho-substitution in the Duff reaction is attributed to the formation of a hydrogen bond between the phenolic proton and the nitrogen of the formylating agent, which directs the electrophilic attack to the ortho position.[1]
Diagram 1: Proposed Mechanism of the Duff Reaction
Caption: A simplified workflow of the Duff reaction.
3.1.2. Experimental Protocol
Materials:
-
Methyl (2-hydroxyphenyl)acetate
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 4 M
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl (2-hydroxyphenyl)acetate (1.0 eq) in trifluoroacetic acid.
-
Add hexamethylenetetramine (1.5 eq) portion-wise to the stirred solution.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and carefully pour it into a beaker containing ice.
-
Add 4 M HCl and heat the mixture to 60-70 °C for 1 hour to hydrolyze the intermediate.
-
Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
3.1.3. Safety Considerations
-
Hexamethylenetetramine (HMTA): Flammable solid and may cause an allergic skin reaction. Keep away from heat and open flames. Wear protective gloves.[7]
-
Trifluoroacetic acid (TFA): Causes severe skin burns and eye damage. It is also harmful if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]
The Reimer-Tiemann Reaction: Formylation via Dichlorocarbene
The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols, utilizing chloroform in a strong basic medium.[9][10] The key reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ.[10]
3.2.1. Mechanistic Rationale
The reaction begins with the deprotonation of chloroform by a strong base to form the trichloromethyl anion, which then undergoes alpha-elimination to generate dichlorocarbene. The phenoxide, formed by deprotonation of the phenol, then attacks the electrophilic dichlorocarbene. The ortho-selectivity is generally favored in this reaction.[11]
Diagram 2: Reimer-Tiemann Reaction Mechanism
Caption: Key steps in the Reimer-Tiemann formylation.
3.2.2. Experimental Protocol
Materials:
-
Methyl (2-hydroxyphenyl)acetate
-
Sodium hydroxide (NaOH)
-
Chloroform (CHCl₃)
-
Ethanol
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve methyl (2-hydroxyphenyl)acetate (1.0 eq) in a solution of NaOH (4.0 eq) in water.
-
Heat the mixture to 65 °C with vigorous stirring.
-
Add chloroform (1.2 eq) dropwise from the dropping funnel over 1 hour, maintaining the temperature at 65-70 °C. The reaction is exothermic and may require external cooling.[11]
-
After the addition is complete, continue stirring at 65-70 °C for an additional 2 hours.
-
Cool the reaction mixture and remove excess chloroform by distillation.
-
Acidify the remaining aqueous solution with dilute HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water, dry over anhydrous MgSO₄, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
The Vilsmeier-Haack Reaction: A Mild Formylation Method
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds.[7][12] This method is generally milder than the Duff and Reimer-Tiemann reactions.
3.3.1. Mechanistic Rationale
The reaction involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich phenol ring, followed by hydrolysis to yield the aldehyde.[7]
Diagram 3: Vilsmeier-Haack Reaction Workflow
Caption: The two main stages of the Vilsmeier-Haack reaction.
3.3.2. Experimental Protocol
Materials:
-
Methyl (2-hydroxyphenyl)acetate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq) to 0 °C in an ice bath.
-
Add POCl₃ (1.2 eq) dropwise to the stirred DMF, keeping the temperature below 10 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of methyl (2-hydroxyphenyl)acetate (1.0 eq) in anhydrous DCM to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and slowly quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Magnesium Chloride-Mediated Ortho-Formylation: A Highly Selective Modern Method
This method, a modification of the Casnati-Skattebøl formylation, provides excellent regioselectivity for ortho-formylation of phenols using paraformaldehyde in the presence of magnesium chloride and triethylamine.[13]
3.4.1. Mechanistic Rationale
The reaction is believed to proceed through the formation of a magnesium phenoxide, which then coordinates with formaldehyde, leading to a highly organized transition state that favors electrophilic attack at the ortho position.[14]
3.4.2. Experimental Protocol
Materials:
-
Methyl (2-hydroxyphenyl)acetate
-
Magnesium chloride (MgCl₂), anhydrous
-
Paraformaldehyde, dried
-
Triethylamine (Et₃N), distilled
-
Acetonitrile, anhydrous
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried flask under an argon atmosphere, add anhydrous MgCl₂ (1.5 eq) and anhydrous acetonitrile.
-
Add methyl (2-hydroxyphenyl)acetate (1.0 eq) followed by distilled triethylamine (2.5 eq).
-
Add dried paraformaldehyde (2.0-3.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the mixture to room temperature and add 5% aqueous HCl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.[15]
Product Characterization and Purification
The primary expected product is methyl 2-(3-formyl-2-hydroxyphenyl)acetate, resulting from ortho-formylation. However, the formation of the para-isomer, methyl 2-(5-formyl-2-hydroxyphenyl)acetate, is also possible, particularly with the Reimer-Tiemann and Vilsmeier-Haack reactions.
Table 2: Expected Products and Their Identifiers
| Compound Name | Structure | CAS Number |
| Methyl 2-(3-formyl-2-hydroxyphenyl)acetate | (ortho-formylated) | Not available |
| Methyl 2-(5-formyl-2-hydroxyphenyl)acetate | (para-formylated) | Not available |
Purification: Crude product mixtures can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may also be effective for obtaining highly pure material.
Concluding Remarks
The formylation of methyl (2-hydroxyphenyl)acetate is a valuable synthetic transformation that can be achieved through several methodologies. The choice of method will depend on the desired regioselectivity, available reagents, and sensitivity of the substrate to the reaction conditions. The Duff reaction and the magnesium chloride-mediated method generally provide high ortho-selectivity. The Reimer-Tiemann and Vilsmeier-Haack reactions are also effective but may yield a mixture of ortho and para isomers. Careful execution of the protocols provided in this guide, coupled with diligent reaction monitoring and purification, will enable researchers to successfully synthesize the desired formylated products for their research and development endeavors.
References
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Regioselectivity in the Formylation of Substituted Phenols. BenchChem Technical Support.
- Scribd. (n.d.).
- BenchChem. (2025). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols. BenchChem Technical Support.
- Mehr, S. H. M., Depmeier, H., Fukuyama, K., Maghami, M., & MacLachlan, M. J. (2017). Formylation of phenols using formamidine acetate. Organic & Biomolecular Chemistry, 15(3), 581–583.
- Carl Roth. (n.d.).
- Wikipedia. (2023, December 2). Reimer–Tiemann reaction.
- Wikipedia. (2023, November 29).
- BenchChem. (2025).
- Allen, A. (n.d.).
- Hansen, T. V., & Skattebøl, L. (2012). Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 89, 220-229.
- Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols. Acta Chemica Scandinavica, 53, 258–262.
- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
- Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 158-160).
- Sciencemadness.org. (n.d.). THE REIMER-TIEMANN REACTION.
- SynArchive. (n.d.).
- SynArchive. (n.d.). Duff Reaction.
- Li, Q., Yang, L., Liu, W., Wang, T., Zhu, Y., & Du, Z. (2021). Formylation of Phenols and Paraformaldehyde Catalyzed by Ammonium Acetate. Chinese Journal of Organic Chemistry, 41(5), 2038-2044.
- Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64.
- Ranjbar-Karimi, R., et al. (2017). One-pot Multi-step Synthesis of some Aromatic Salicylaldoximes Using MgO Nanoparticles. Organic Chemistry Research, 3(1), 8-15.
- International Journal of Pharmaceutical and Chemical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- DSpace Repository. (n.d.).
- Sciencemadness.org. (n.d.).
- UNI ScholarWorks. (n.d.).
- PrepChem.com. (n.d.).
- PubChemLite. (n.d.). Methyl 2-(3-formyl-2-hydroxyphenyl)
- DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
- The ScholarShip. (n.d.).
- Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity.
- Indian Journal of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). Methyl 2-(3-formyl-4-hydroxyphenyl)
- PrepChem.com. (n.d.). Synthesis of methyl (2-hydroxyphenyl)
- ChemSynthesis. (2025, May 20). methyl (2-hydroxyphenyl)
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"1H NMR characterization of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate"
Application Note: 1H NMR Characterization of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Abstract
This application note provides a definitive protocol for the structural characterization of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This compound represents a critical intermediate in the synthesis of bioactive heterocycles and polyphenolic drugs. The presence of the ortho-hydroxybenzaldehyde (salicylaldehyde) moiety introduces strong intramolecular hydrogen bonding, necessitating specific acquisition parameters for accurate quantification.[1] This guide outlines sample preparation, acquisition parameters, and a detailed spectral assignment table to ensure rigorous quality control.
Introduction & Structural Significance
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate features a trisubstituted benzene ring containing three distinct electronic environments:
-
Formyl group (-CHO): A strong electron-withdrawing group at position 4.[1]
-
Hydroxyl group (-OH): A strong electron-donating group at position 3.[1]
-
Methyl acetate moiety (
): A weak electron-donating alkyl group at position 1.[1]
The ortho relationship between the hydroxyl and formyl groups creates a resonance-assisted hydrogen bond (RAHB).[1] This interaction significantly deshields the phenolic proton, shifting it downfield (>10 ppm) and often rendering it sharp and distinct, unlike typical exchangeable protons. Correctly identifying this feature is the primary validation step for this compound.
Experimental Protocol
Reagents and Materials[1][3][4]
-
Analyte: Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (>98% purity).[1]
-
Solvent: Dimethyl sulfoxide-
( , 99.9% D) + 0.03% TMS (Tetramethylsilane).[1]-
Rationale:
is preferred over to ensure full solubility of the polar phenolic moiety and to minimize intermolecular exchange, yielding sharper OH signals.[1]
-
-
NMR Tube: 5 mm high-precision borosilicate glass (e.g., Wilmad 507-PP).[1]
Sample Preparation
-
Weigh 10–15 mg of the solid compound.
-
Dissolve in 0.6 mL of
. -
Vortex for 30 seconds to ensure homogeneity.
-
Filter through a glass wool plug if any particulates remain (crucial for resolution).
Instrument Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D Proton (e.g., zg30 on Bruker).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 14 ppm (to capture downfield OH/CHO signals).
-
Relaxation Delay (D1): 5.0 seconds .
-
Expert Insight: The aldehyde and phenolic protons have longer
relaxation times. A short D1 will lead to under-integration of these critical diagnostic peaks.[1]
-
-
Number of Scans (NS): 16 or 32 (sufficient for >10 mg sample).
-
Acquisition Time (AQ): >3.0 seconds.
Structural Analysis & Assignments
The following data represents the theoretical chemical shifts derived from the salicylaldehyde core structure and substituent effects in
Table 1: 1H NMR Assignment Table (400 MHz,
| Position | Moiety | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |
| OH | Phenolic Hydroxyl | 10.60 – 10.90 | Singlet (s) | 1H | - | Diagnostic: Deshielded by intramolecular H-bond to CHO.[1][2] |
| CHO | Aldehyde | 10.00 – 10.20 | Singlet (s) | 1H | - | Distinct aldehyde peak; confirms oxidation state.[1] |
| H-5 | Aromatic (ortho to CHO) | 7.60 – 7.75 | Doublet (d) | 1H | 8.0 | Deshielded by CHO.[1] Shows ortho coupling to H-6. |
| H-2 | Aromatic (ortho to Alkyl) | 6.85 – 6.95 | Singlet (s)* | 1H | ~1.5 | Upfield due to OH donation.[1] *May show small meta coupling. |
| H-6 | Aromatic (meta to CHO) | 6.80 – 6.90 | Doublet (d) | 1H | 8.0 | Upfield.[1] Overlaps closely with H-2.[1] |
| OCH | Methoxy Ester | 3.60 – 3.65 | Singlet (s) | 3H | - | Sharp singlet characteristic of methyl esters.[1] |
| CH | Benzylic Methylene | 3.65 – 3.75 | Singlet (s) | 2H | - | Slightly deshielded by phenyl ring and carbonyl.[1] |
*Note: H-2 may appear as a narrow doublet or broad singlet due to long-range coupling with H-6.[1]
Key Diagnostic Correlations
-
The "Salicyl" Motif: The presence of two downfield singlets (OH at ~10.7 and CHO at ~10.1) is the fingerprint of the 3-hydroxy-4-formyl substitution pattern.[1] If the OH peak is broad or <10 ppm, suspect moisture contamination or disruption of the intramolecular bond.[1]
-
Integration Ratio: The ratio of the Aldehyde proton (1H) : Methoxy protons (3H) must be exactly 1:3 . Deviation indicates incomplete reaction or solvent impurities.
Troubleshooting & Optimization
Issue: Broad Phenolic Peak
-
Cause: Wet
facilitates proton exchange with water (HDO peak at 3.33 ppm).[1] -
Solution: Use a fresh ampoule of solvent or add activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition.
Issue: Missing Aldehyde Peak
-
Cause: Oxidation to carboxylic acid (Methyl 2-(4-carboxy-3-hydroxyphenyl)acetate).[1]
-
Check: Look for a very broad hump >12 ppm (COOH) and the disappearance of the signal at 10.1 ppm.
Workflow Visualization
The following diagram illustrates the logical flow for validating the compound structure based on spectral features.
Caption: Logic flow for the structural validation of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate via 1H NMR.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on chemical shifts and coupling constants).
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.
-
Reich, H. J. (2023). "Bordwell pKa Table and NMR Shift Data." University of Wisconsin-Madison Chemistry Department.[1] (Reference for phenolic and aldehyde shifts).
-
PubChem Compound Summary. (2023). "Methyl 2-(4-formylphenyl)acetate Derivatives." National Center for Biotechnology Information.
Sources
Application Note: Structural Elucidation of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate using Fourier Transform Infrared (FTIR) Spectroscopy
Abstract
This application note provides a comprehensive guide and detailed protocols for the structural analysis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a multifunctional aromatic molecule, serves as a valuable intermediate in pharmaceutical and fine chemical synthesis. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for confirming its identity and purity by identifying its key functional groups.[1] We present two robust protocols for sample analysis—the Potassium Bromide (KBr) pellet method for transmission analysis and the Attenuated Total Reflectance (ATR) technique for direct solid-state measurement. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable method for the structural verification of complex organic molecules.
Introduction and Scientific Rationale
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is a substituted benzene derivative possessing three distinct functional groups: a phenolic hydroxyl (-OH), an aromatic aldehyde (-CHO), and a methyl ester (-COOCH₃). The precise arrangement of these groups on the phenyl ring dictates the molecule's chemical reactivity and its utility as a synthetic building block.
Molecular Structure:
(Note: Simplified 2D representation)
FTIR spectroscopy is an ideal analytical tool for this compound because each functional group absorbs infrared radiation at a characteristic frequency, causing its chemical bonds to vibrate. The resulting spectrum is a unique molecular "fingerprint" that allows for unambiguous identification. By analyzing the position, intensity, and shape of the absorption bands, we can confirm the presence of the ester, aldehyde, and hydroxyl moieties, as well as the substitution pattern on the aromatic ring. This technique is indispensable for verifying the successful synthesis of the target molecule and for screening its purity against starting materials or potential byproducts.
Experimental Methodologies: Protocols and Causality
The choice of sampling technique in FTIR depends on the physical state of the sample and the desired analytical outcome.[2] For a solid compound like Methyl 2-(4-formyl-3-hydroxyphenyl)acetate, both transmission and ATR methods are highly effective.
Protocol 1: KBr Pellet Transmission Method
This classic technique provides high-quality spectra and is based on dispersing the solid analyte in an IR-transparent matrix, typically potassium bromide (KBr).[3][4]
Causality: The sample must be ground to a particle size smaller than the wavelength of the IR radiation to minimize light scattering (the Christiansen effect), which can distort spectral baselines and band shapes.[5] KBr is used because it is transparent in the mid-IR region (4000–400 cm⁻¹) and forms a clear, solid pellet under pressure.[2]
Materials:
-
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet-pressing die and hydraulic press
-
FTIR Spectrometer
Step-by-Step Protocol:
-
Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture will cause a very broad absorption band around 3400 cm⁻¹ and can damage alkali halide optics.[5] Store the dried KBr in a desiccator.
-
Grinding: Place ~1-2 mg of the sample and ~150 mg of dried KBr into an agate mortar. Grind the mixture thoroughly for 3-5 minutes until a fine, homogenous powder is obtained.[3][5]
-
Pellet Formation: Transfer the powder to the pellet die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes. The resulting pellet should be clear and translucent.
-
Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Collect a background spectrum. This step is critical as it records the instrument's and ambient environment's (e.g., CO₂, water vapor) spectral signature, which will be automatically subtracted from the sample spectrum.[4]
-
Sample Analysis: Place the KBr pellet into the sample holder in the spectrometer's beam path.
-
Data Acquisition: Collect the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
Protocol 2: Attenuated Total Reflectance (ATR) Method
ATR has become a primary sampling technique due to its simplicity and speed, requiring minimal to no sample preparation.[2][3]
Causality: This technique works by pressing the sample against a high-refractive-index crystal (e.g., diamond or ZnSe). An IR beam is passed through the crystal, creating an evanescent wave that penetrates a few micrometers into the sample.[2] Good contact between the sample and the crystal is paramount for achieving a high-quality spectrum.
Materials:
-
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (solid powder)
-
FTIR Spectrometer equipped with an ATR accessory (e.g., single-bounce diamond ATR)
-
Solvent for cleaning (e.g., isopropanol or ethanol) and lint-free wipes
Step-by-Step Protocol:
-
ATR Crystal Cleaning: Before analysis, clean the surface of the ATR crystal with a lint-free wipe soaked in a volatile solvent like isopropanol to remove any residues from previous measurements.
-
Background Spectrum: With the clean, empty ATR crystal in place, collect a background spectrum. This accounts for the absorbance of the crystal and the ambient environment.
-
Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
-
Apply Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal. Consistent and sufficient pressure ensures intimate contact and improves the quality and reproducibility of the spectrum.
-
Data Acquisition: Collect the sample spectrum using the same acquisition parameters as described in the KBr method (4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans).
-
Cleaning: After analysis, release the pressure, remove the sample powder, and clean the crystal surface thoroughly.
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for the FTIR analysis of the target compound.
Caption: Workflow for FTIR analysis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate.
Data Interpretation: Expected Spectral Features
The FTIR spectrum of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is rich with information. The key is to systematically identify the bands corresponding to each functional group.
Table 1: Characteristic Infrared Absorption Bands for Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity & Characteristics |
| O-H Stretch | Phenolic -OH | 3200-3550 | Strong, Broad |
| C-H Stretch (Aromatic) | Ar-H | 3000-3100 | Medium to Weak, Sharp |
| C-H Stretch (Aliphatic) | -CH₂- & -CH₃ | 2850-3000 | Medium |
| C-H Stretch (Aldehyde) | Aldehydic C-H | ~2820 and ~2720 | Weak to Medium; two distinct bands (Fermi resonance)[6] |
| C=O Stretch (Ester) | Methyl Ester | ~1735 | Strong, Sharp[7][8] |
| C=O Stretch (Aldehyde) | Aromatic Aldehyde | ~1685 | Strong, Sharp (Conjugation lowers frequency from saturated ~1730 cm⁻¹)[9] |
| C=C Stretch (In-ring) | Aromatic Ring | 1500-1600 | Medium to Strong (often multiple bands)[10][11] |
| C-O Stretch (Ester) | C-O | 1250-1300 & 1050-1150 | Two Strong Bands[7][8] |
| C-O Stretch (Phenol) | Ar-O | ~1200 | Strong |
| C-H Out-of-Plane Bend | 1,3,4-Trisubstituted Ring | 800-880 | Strong, diagnostic for substitution pattern[12] |
Key Interpretive Insights:
-
Hydroxyl Group: A prominent, broad band above 3200 cm⁻¹ is the most definitive evidence of the phenolic -OH group, with the broadening caused by hydrogen bonding.
-
Carbonyl Region: The region between 1650-1800 cm⁻¹ is crucial. Two distinct, strong C=O stretching peaks are expected: one at a higher wavenumber (~1735 cm⁻¹) for the ester and one at a lower wavenumber (~1685 cm⁻¹) for the aromatic aldehyde.[8][9] The frequency of the aldehyde carbonyl is lowered due to conjugation with the benzene ring.
-
Aldehyde C-H: The presence of two weak-to-medium bands near 2820 cm⁻¹ and 2720 cm⁻¹ is highly characteristic of the C-H bond in an aldehyde and can be used to distinguish it from a ketone.[6]
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a complex pattern of absorptions, including the strong C-O stretching bands of the ester and phenol, as well as the C-H out-of-plane bending vibrations that can help confirm the substitution pattern of the aromatic ring.[12]
Conclusion
FTIR spectroscopy is a powerful and essential tool for the structural verification of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate. The protocols detailed in this application note, for both KBr pellet and ATR sampling, provide reliable and reproducible methods for obtaining high-quality spectra. By systematically interpreting the characteristic absorption bands of the hydroxyl, aldehyde, ester, and substituted aromatic functionalities, researchers and analysts can rapidly confirm the identity and structural integrity of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.
References
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
Spectroscopy Staff. (2020). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. Available at: [Link]
-
Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available at: [Link]
-
University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR. Available at: [Link]
-
Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]
-
Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. Available at: [Link]
-
PubMed. (2015). Fourier Transform Infrared (FTIR) Spectroscopy as a Utilitarian Tool for the Routine Determination of Acidity in Ester-Based Oils. Available at: [Link]
-
IEEE Xplore. (n.d.). Monitoring Oxidation in Natural Ester Insulating Liquids Through FTIR Spectroscopy Analysis. Available at: [Link]
-
MDPI. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Available at: [Link]
-
Chromasens. (n.d.). Benzene Ring Ir Spectrum. Available at: [Link]
-
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Available at: [Link]
-
PubChem - NIH. (n.d.). Methyl 2-(4-formylphenyl)acetate. Available at: [Link]
-
MDPI. (2010). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Available at: [Link]
-
Air Quality Research Center. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available at: [Link]
-
ResearchGate. (2014). Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate?. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]
-
Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]
-
YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. Available at: [Link]
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Mass Spectrometry Profiling of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Application Note: AN-MS-2026-02
Protocols for Structural Elucidation, Isomer Differentiation, and Impurity Analysis
Abstract
This application note provides a comprehensive guide for the mass spectrometric analysis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (MFHPA), a critical intermediate in the synthesis of bioactive heterocycles and pharmaceutical precursors. We detail optimized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), focusing on ionization mechanisms, fragmentation pathways, and the differentiation of regioisomers.
Introduction
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (C₁₀H₁₀O₄, MW 194.18 Da) combines three distinct functional groups—a methyl ester, a phenolic hydroxyl, and an aromatic aldehyde—on a benzene core. Its structural complexity presents unique challenges in mass spectrometry, particularly in distinguishing it from its isomer, Methyl 2-(3-formyl-4-hydroxyphenyl)acetate.
Precise characterization is essential, as the ortho-relationship between the hydroxyl (C3) and formyl (C4) groups significantly influences chemical reactivity and biological activity. This guide leverages the "Ortho Effect" and specific benzylic cleavages to validate structural identity.
Table 1: Physicochemical Properties Relevant to MS
| Property | Value | MS Implication |
|---|---|---|
| Molecular Formula | C₁₀H₁₀O₄ | Monoisotopic Mass: 194.0579 Da |
| Exact Mass | 194.0579 | High-resolution MS (HRMS) target |
| pKa (Phenol) | ~7.5 - 8.5 | Ionizes readily in ESI Negative Mode |
| LogP | ~1.3 | Suitable for Reverse Phase LC (C18) |
| Boiling Point | >300°C (est) | Requires derivatization for robust GC analysis |
Experimental Protocols
2.1. Sample Preparation
-
Stock Solution: Dissolve 1 mg of MFHPA in 1 mL of HPLC-grade Methanol (for LC-MS) or Ethyl Acetate (for GC-MS).
-
Working Standard: Dilute stock to 10 µg/mL (10 ppm) for full-scan analysis.
2.2. GC-MS Protocol (Electron Ionization)
-
Rationale: While the native compound can be analyzed, the phenolic -OH group often leads to peak tailing and thermal degradation. Silylation is recommended.
-
Derivatization Step:
-
Take 100 µL of Stock Solution (in Ethyl Acetate).
-
Evaporate to dryness under N₂ stream.
-
Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Add 50 µL Pyridine.
-
Incubate at 60°C for 30 minutes.
-
Dilute with 900 µL Ethyl Acetate before injection.
-
-
Instrument Parameters:
-
Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program: 60°C (1 min) → 15°C/min → 300°C (5 min).
-
Source Temp: 230°C; Quad Temp: 150°C.
-
Ionization: EI, 70 eV.
-
2.3. LC-MS/MS Protocol (Electrospray Ionization)
-
Rationale: ESI in Negative Mode is the gold standard for phenolic compounds, offering superior sensitivity over positive mode.
-
Mobile Phase:
-
A: Water + 5 mM Ammonium Acetate (pH ~6.5).
-
B: Acetonitrile.[1]
-
-
Gradient:
-
0-1 min: 5% B.
-
1-8 min: 5% → 95% B.
-
8-10 min: 95% B.
-
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 × 50 mm, 1.8 µm).
-
MS Parameters:
-
Mode: ESI Negative ([-H]⁻).
-
Capillary Voltage: 3000 V.
-
Drying Gas: 10 L/min at 350°C.
-
Results & Discussion: Fragmentation Analysis
3.1. EI-MS Fragmentation (GC-MS)
The electron ionization spectrum of the native compound (or its TMS derivative) follows distinct pathways driven by the stability of the benzylic cation and the acylium ion.
-
Pathway A: Benzylic Cleavage (Dominant) The bond between the benzylic carbon and the ester carbonyl is the weakest. Cleavage yields the stable substituted benzyl cation (m/z 135) and the carbomethoxy radical (•COOCH₃, 59 Da).
-
Pathway B: Methoxy Loss Alpha-cleavage at the ester carbonyl loses a methoxy radical (•OCH₃, 31 Da), forming an acylium ion.
-
Pathway C: Decarbonylation (Aldehyde) The formyl group typically loses CO (28 Da) from the molecular ion or fragment ions.
Table 2: Key EI-MS Ions (Native Compound)
| m/z | Identity | Formula | Relative Abundance |
|---|---|---|---|
| 194 | Molecular Ion [M]⁺• | C₁₀H₁₀O₄ | 40-60% |
| 163 | [M - OCH₃]⁺ | C₉H₇O₃ | 20-30% |
| 135 | [M - COOCH₃]⁺ (Base Peak) | C₈H₇O₂ | 100% |
| 107 | [135 - CO]⁺ | C₇H₇O | 50-70% |
| 77 | Phenyl Cation | C₆H₅ | 10-20% |
3.2. ESI-MS/MS Fragmentation (LC-MS)
In negative mode, the deprotonated molecule [M-H]⁻ at m/z 193 is the precursor.
-
Collision Induced Dissociation (CID):
-
Loss of CO₂ (44 Da): Unusual for methyl esters, but possible if hydrolysis occurs in-source. More likely, loss of Methyl Formate (60 Da) or sequential loss of CH₃OH (32 Da) and CO (28 Da) .
-
Loss of CO (28 Da): From the phenolic ring contraction or the formyl group. m/z 193 → 165.
-
Diagnostic Ion: The ortho arrangement of OH and CHO facilitates a specific loss of H₂O (18 Da) or CO due to proximity effects, distinguishing it from meta or para isomers.
-
Structural Visualization
The following diagrams illustrate the fragmentation logic, essential for confirming the compound's identity against potential isomers.
Figure 1: EI-MS Fragmentation Pathway (Radical Cation Mechanism)
Caption: Proposed EI fragmentation pathway. The formation of the benzyl cation (m/z 135) via loss of the carbomethoxy group is the diagnostic base peak.
Figure 2: Isomer Differentiation Logic (Ortho vs. Meta/Para)
Caption: The proximity of the 3-OH and 4-CHO groups in the target molecule allows for specific intramolecular rearrangements (Ortho Effect) not seen in other isomers.
Troubleshooting & Optimization
-
Issue: Peak Tailing in GC-MS.
-
Cause: Interaction of the free phenolic -OH with active sites in the inlet liner.
-
Solution: Ensure complete silylation. Use a deactivated liner (e.g., splitless with glass wool).
-
-
Issue: Low Sensitivity in LC-MS.
-
Cause: Incorrect pH suppressing ionization of the phenol.
-
Solution: Ensure mobile phase pH is > 6.0 (Ammonium Acetate) to favor the phenolate ion [M-H]⁻. Avoid Formic Acid in negative mode if sensitivity is low.
-
-
Issue: Isobaric Interference.
-
Cause: Co-elution with synthesis byproducts (e.g., unreacted starting material).
-
Solution: Use the MRM transition 193 → 134 (Loss of Acetate group) for quantification to ensure specificity.
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl (4-hydroxyphenyl)acetate (Analog). NIST Chemistry WebBook, SRD 69.[4] [Link]
-
PubChem. Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (Compound Summary). National Library of Medicine. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for benzylic cleavage rules).
-
Organic Syntheses. N-(2,4-Diformyl-5-hydroxyphenyl)acetamide (Related Formylation Chemistry). Org.[1][5] Synth. 2014, 91, 233-247. [Link]
Sources
"Using Methyl 2-(4-formyl-3-hydroxyphenyl)acetate in heterocycle synthesis"
Application Note: Heterocycle Synthesis Using Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Introduction & Molecule Profile
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is a specialized bifunctional building block.[1] Its value in drug discovery lies in the ortho-relationship between the hydroxyl group (C3) and the formyl group (C4). This "salicylaldehyde-like" core allows for rapid heterocyclization, while the methyl ester side chain (C1) remains available for late-stage diversification (e.g., conversion to acids, amides, or alcohols) to tune solubility and pharmacokinetic properties.
-
Core Reactivity: The 3-hydroxy-4-formyl motif is a "privileged structure" for synthesizing oxygen-containing heterocycles.[1]
-
Key Challenge: Preserving the methyl ester integrity during base-catalyzed cyclization. Standard strong bases (NaOH/KOH) will hydrolyze the ester to the carboxylic acid. The protocols below utilize controlled basicity to ensure chemoselectivity.
Application I: Coumarin Synthesis (Knoevenagel Condensation)
This protocol targets the synthesis of 6-substituted coumarin-3-carboxylates .[1] The reaction utilizes a Knoevenagel condensation followed by intramolecular transesterification.[2][3]
Mechanism & Causality[1][2]
-
Condensation: The active methylene of the malonate attacks the aldehyde (C4), catalyzed by piperidine.
-
Cyclization: The phenol (C3) attacks the ester carbonyl of the malonate intermediate.
-
Elimination: Loss of ethanol yields the coumarin lactone.
-
Why Piperidine? It acts as a mild organocatalyst, sufficient to deprotonate the active methylene but weak enough (in catalytic amounts) to minimize hydrolysis of the remote methyl ester side chain.
Protocol A: Synthesis of Methyl 2-(2-oxo-2H-chromen-6-yl)acetate Derivatives
Reagents:
-
Substrate: Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (1.0 eq)[1]
-
Reactant: Diethyl malonate (1.1 eq)
-
Catalyst: Piperidine (0.1 eq)[1]
-
Acid Additive: Glacial Acetic Acid (0.1 eq) - Buffers the basicity.[1]
-
Solvent: Ethanol (Anhydrous)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the substrate in 5 mL of anhydrous ethanol.
-
Activate: Add 1.1 mmol of diethyl malonate. Stir at room temperature for 5 minutes.
-
Catalyze: Add 0.1 mmol piperidine and 0.1 mmol acetic acid sequentially.
-
Reflux: Heat the mixture to reflux (
) for 3–5 hours .-
Validation: Monitor via TLC (Hexane:EtOAc 7:3). Look for the disappearance of the aldehyde spot and the appearance of a highly fluorescent blue/purple spot (coumarin characteristic).
-
-
Work-up: Cool to room temperature. The product often precipitates upon cooling.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Data Specification:
| Parameter | Specification |
| Typical Yield | 75–85% |
| Appearance | Off-white to pale yellow solid |
| Key IR Signal | Lactone C=O stretch (~1720 cm⁻¹) |
| Key ¹H NMR | Disappearance of -CHO (10.0 ppm); Appearance of C4-H singlet (~8.5 ppm) |
Application II: Benzofuran Synthesis (Rap-Stoermer Reaction)
This protocol constructs 2-acylbenzofurans . The reaction proceeds via an intermolecular alkylation followed by an intramolecular aldol condensation.
Mechanism & Causality[1][2]
-
Alkylation: The phenol is deprotonated and attacks the
-haloketone (Williamson ether synthesis).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Cyclization: The enolate of the new ether attacks the aldehyde.
-
Dehydration: Loss of water aromatizes the furan ring.
-
Why
/DMF? A heterogeneous base prevents rapid ester hydrolysis compared to soluble alkoxides. DMF promotes the nucleophilicity of the phenoxide.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Protocol B: Synthesis of Methyl 2-(2-benzoylbenzofuran-5-yl)acetate
Reagents:
-
Substrate: Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (1.0 eq)[1]
-
Reactant: Phenacyl bromide (2-Bromoacetophenone) (1.1 eq)[1]
-
Base: Potassium Carbonate (
), anhydrous (2.0 eq) -
Solvent: DMF (Dimethylformamide) or Acetonitrile
Step-by-Step Methodology:
-
Solubilization: Dissolve 1.0 mmol of substrate in 3 mL DMF.
-
Deprotonation: Add 2.0 mmol
. Stir at RT for 15 mins (color change to yellow/orange indicates phenoxide formation).ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Addition: Add 1.1 mmol Phenacyl bromide dropwise.
-
Heating: Heat to
for 4–6 hours .-
Validation: TLC should show conversion of the polar phenol to a less polar intermediate (ether), then to the final benzofuran.
-
-
Quench: Pour the reaction mixture into 20 mL ice-water.
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with Brine to remove DMF.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Drying: Dry over anhydrous
and concentrate.
Data Specification:
| Parameter | Specification |
| Typical Yield | 60–75% |
| Appearance | Yellowish solid or oil |
| Key ¹H NMR | Furan C3-H singlet (~7.2–7.5 ppm) |
Reaction Pathway Visualization
The following diagram illustrates the divergent synthesis pathways controlled by reactant choice.
Figure 1: Divergent synthesis pathways for converting the 4-formyl-3-hydroxy precursor into Coumarin or Benzofuran scaffolds.[1]
Troubleshooting & Expert Insights
-
Ester Hydrolysis: If you observe the formation of a carboxylic acid (broad -OH stretch in IR, loss of methyl singlet in NMR), switch the solvent in Protocol A to Toluene and use a Dean-Stark trap. This removes water physically rather than relying on chemical equilibrium, reducing the hydrolysis risk.
-
Regiochemistry: Note that in the starting material, the acetate is para to the aldehyde. In the final Coumarin, the acetate side chain will reside at position 7 (assuming standard numbering where the heterocyclic oxygen is 1).
-
Purification: These heterocycles are often highly crystalline.[1] If an oil persists, triturating with cold diethyl ether or hexane/ether mixtures often induces crystallization.
References
-
Preparation of 3-Ethoxycarbonyl Benzofurans. Organic Syntheses, 2019, 96, 98-109.[1][5] (Demonstrates salicylaldehyde cyclization principles).
-
Knoevenagel Condensation mechanism. Organic Chemistry Portal. (Foundational mechanism for Protocol A).
-
Methyl 2-(4-formylphenyl)acetate Compound Summary. PubChem. (Structural data for the parent ester scaffold). [6]
-
Rap-Stoermer Reaction. Comprehensive Review on Benzofuran Synthesis, NIH National Library of Medicine.[1] (Basis for Protocol B).
Sources
"Wittig reaction with Methyl 2-(4-formyl-3-hydroxyphenyl)acetate"
Application Note: Wittig Olefination of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Executive Summary
This technical guide outlines the optimized protocols for performing a Wittig reaction on Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (Compound A) . This substrate presents a unique "Triad of Reactivity" challenge commonly encountered in complex intermediate synthesis (e.g., stilbenoids, benzofurans, and leukotriene antagonists):
-
Electrophile: The target aldehyde (-CHO).
-
Acidic Nucleophile: The phenolic hydroxyl (-OH,
). -
Base-Sensitive Electrophile: The methyl ester side chain (-CH₂COOCH₃).
The Core Challenge: Standard Wittig reagents (phosphonium ylides) are strong bases. Reaction with the unprotected substrate leads to rapid deprotonation of the phenol, forming a phenoxide anion. This anion donates electron density into the ring (resonance effect), significantly deactivating the aldehyde toward nucleophilic attack and reducing yields. Furthermore, strong nucleophilic bases (e.g., NaOMe, n-BuLi) risk hydrolyzing or alkylating the ester side chain.
This guide presents two validated pathways:
-
Protocol A (High-Fidelity): Protection-Deprotection strategy (Recommended for scale-up and complex ylides).
-
Protocol B (Direct/Green): Sacrificial Base strategy (Recommended for rapid screening with simple ylides).
Strategic Analysis & Mechanism
The Deactivation Problem
When an unprotected hydroxybenzaldehyde reacts with a Wittig reagent, the initial step is not olefination, but acid-base neutralization.
The resulting phenoxide anion (
Pathway Decision Tree (Graphviz)
Caption: Decision matrix for selecting the optimal synthetic route based on reagent value and yield requirements.
Experimental Protocols
Protocol A: The "High-Fidelity" Route (Protection Strategy)
Best for: Manufacturing, complex ylides, and ensuring ester integrity.
Reagents:
-
Substrate (1.0 eq)
-
TBDMS-Cl (1.2 eq), Imidazole (2.5 eq)
-
Phosphonium Salt (1.1 eq), KHMDS (1.1 eq, 0.5M in Toluene)
-
Solvents: Anhydrous DMF, Anhydrous THF.
Step 1: Phenol Protection [1][2]
-
Dissolve Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (10 mmol) in anhydrous DMF (30 mL).
-
Add Imidazole (25 mmol) followed by TBDMS-Cl (12 mmol) at 0°C.
-
Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The polar phenol spot will disappear, replaced by a non-polar silyl ether.
-
Workup: Dilute with Et₂O, wash with water (3x) to remove DMF, dry over MgSO₄, and concentrate.
-
Checkpoint: Yield should be >95%. The methyl ester remains untouched.
-
Step 2: Wittig Olefination
-
Ylide Generation: In a flame-dried flask under Argon, suspend the Alkyltriphenylphosphonium bromide (11 mmol) in anhydrous THF (40 mL).
-
Cool to -78°C .
-
Add KHMDS (11 mmol) dropwise.
-
Why KHMDS? It is a bulky, non-nucleophilic base. Unlike n-BuLi, it will not attack the methyl ester carbonyl. Unlike NaH, it allows homogeneous low-temp control.
-
-
Stir for 30–60 mins to form the ylide (Solution turns yellow/orange).
-
Addition: Dissolve the TBDMS-protected aldehyde from Step 1 in THF (10 mL) and add dropwise to the ylide at -78°C.
-
Allow to warm to RT slowly over 4 hours.
-
Quench: Add saturated aqueous NH₄Cl.
-
Critical: Do not use strong acids or bases during quench to prevent premature silyl cleavage or ester hydrolysis.
-
Step 3: Deprotection
-
Dissolve the crude alkene in THF.
-
Add TBAF (1.1 eq, 1M in THF) at 0°C. Stir for 30 mins.
-
Standard extractive workup.
Protocol B: The "Direct" Route (Unprotected)
Best for: Simple methylenation (
Reagents:
-
Substrate (1.0 eq)
-
Phosphonium Salt (2.2 eq )
-
Base: LiHMDS or NaH (2.2 - 2.5 eq )
-
Solvent: Anhydrous THF.
Procedure:
-
Ylide Formation: Suspend Phosphonium salt (2.2 eq) in THF. Add Base (2.2 eq).
-
Note: If using NaH, reflux may be required to generate the ylide. If using LiHMDS, -78°C to 0°C is sufficient.
-
-
Substrate Addition: Add the substrate (1.0 eq) in THF slowly.
-
Reaction: Reflux is often required (60°C) for 12–24 hours because the aldehyde is deactivated by the phenoxide.
-
Workup: Acidify carefully with 1M HCl to pH 6 (re-protonates the phenol) and extract.
Data Comparison: Protocol A vs. B
| Metric | Protocol A (Protected) | Protocol B (Direct) |
| Yield (Isolated) | 85 - 92% | 40 - 60% |
| Ester Integrity | >99% (Intact) | Risk of hydrolysis/alkylation |
| Reaction Time | 4 hours (Wittig step) | 12 - 24 hours |
| Purification | Simple (Silica plug) | Difficult (Phosphine oxide removal) |
| Atom Economy | Lower (requires protecting group) | Higher (fewer steps) |
Troubleshooting & Optimization
Ester Hydrolysis (Saponification)
-
Symptom: Loss of the methyl group in NMR (
ppm singlet disappears); formation of carboxylic acid. -
Cause: Presence of hydroxide (wet solvent) or use of nucleophilic bases (OMe, n-BuLi).
-
Solution: Switch to KHMDS or LiHMDS . Ensure strictly anhydrous conditions.
Low Conversion (The "Stalled" Reaction)
-
Symptom: Recovery of starting aldehyde after 24h.
-
Cause: Phenoxide formation deactivating the aldehyde (in Protocol B).
-
Solution: Add LiBr (Lithium Bromide).
Benzofuran Formation (Side Reaction)
-
Observation: If the ylide contains a leaving group (e.g., chloro-methyl ylide) or oxidizing conditions are present, the phenolic oxygen may attack the newly formed alkene (or intermediate), cyclizing to form a benzofuran.
-
Control: If this is undesired, keep the reaction strictly anaerobic and avoid halogenated ylides. If this is desired, use oxidative workup (DDQ).
References
-
Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). Wiley-Interscience. (Standard reference for TBDMS protection of phenols).
-
Wittig Reaction with Phenolic Substrates.Organic Chemistry Portal.
-
Use of KHMDS for Ester-Sensitive Wittig Reactions.Organic Syntheses, Coll. Vol. 9, p.432 (1998).
-
Synthesis of Benzofurans via Wittig of Salicylaldehydes.Sciforum / MDPI.
-
Troubleshooting Low Conversion in Wittig Reactions.BenchChem Application Notes.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
Application Note: Chemoselective Grignard Addition to Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Executive Summary
This application note details the protocol for performing a chemoselective Grignard reaction on Methyl 2-(4-formyl-3-hydroxyphenyl)acetate . This substrate presents a classic "tri-functional" challenge in organic synthesis: it contains an acidic proton (phenol), a highly reactive electrophile (aldehyde), and a competing electrophile (ester).
Successful conversion requires differentiating these groups based on pKa (thermodynamics) and electrophilicity (kinetics). This guide provides two distinct workflows:
-
Route A (Direct Addition): A stoichiometry-controlled method for rapid access, relying on low-temperature kinetic control.
-
Route B (Protection Strategy): A high-fidelity method using silyl protection to maximize yield and purity.
Chemical Challenge Analysis
The substrate, Methyl 2-(4-formyl-3-hydroxyphenyl)acetate, contains three reactive sites that interact with organomagnesium reagents (R-MgX) in a hierarchical manner.
Reactivity Hierarchy
| Functional Group | Reactivity Mode | Rate Constant ( | Outcome with R-MgX |
| Phenol (-OH) | Acid-Base (Deprotonation) | Fast (Diffusion controlled) | Consumes 1.0 eq R-MgX; forms Magnesium Phenoxide. |
| Aldehyde (-CHO) | Nucleophilic Addition (1,2) | High | Consumes 1.0 eq R-MgX; forms Secondary Alcohol. |
| Ester (-COOMe) | Nucleophilic Addition (1,2) | Moderate/Low (at < -40°C) | Consumes 2.0 eq R-MgX; forms Tertiary Alcohol (Over-reaction). |
The "Phenoxide Complication"
In a direct addition (unprotected), the first equivalent of Grignard acts as a base. The resulting magnesium phenoxide salt (
Strategic Pathways (Logic Map)
The following decision tree illustrates the mechanistic divergence between the two protocols.
Figure 1: Strategic decision tree for chemoselective Grignard addition. Route A relies on kinetic control; Route B relies on steric/electronic blocking.
Detailed Protocols
Protocol A: Direct Addition (Kinetic Control)
Best for: Rapid screening, process chemistry where step-count reduction is critical. Critical Factor: Temperature control is non-negotiable to prevent ester attack.
Materials
-
Substrate: 1.0 mmol Methyl 2-(4-formyl-3-hydroxyphenyl)acetate.
-
Reagent: Grignard Reagent (R-MgBr/Cl), 1.0 M in THF (Titrated).
-
Solvent: Anhydrous THF (Ether is not recommended due to phenoxide solubility issues).
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.
-
Dissolution: Dissolve substrate (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for equilibration.
-
First Addition (Deprotonation):
-
Add 1.05 eq of Grignard reagent dropwise over 10 minutes.
-
Observation: The solution may become cloudy or change color (phenoxide formation).
-
Wait: Stir for 15 minutes at -78°C.
-
-
Second Addition (Nucleophilic Attack):
-
Add a further 1.1 eq of Grignard reagent dropwise (Total = 2.15 eq).
-
Rate: Maintain internal temperature below -70°C.
-
-
Monitoring: Stir at -78°C for 1-2 hours. Monitor by TLC (quench aliquot with sat. NH₄Cl).
-
Target: Disappearance of aldehyde spot.
-
Note: Do NOT warm to 0°C until the reaction is quenched.
-
-
Quench: While still at -78°C, add excess saturated aqueous NH₄Cl solution.
-
Workup: Warm to RT, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄.
Protocol B: Protection Strategy (TBS-Ether)
Best for: High-value intermediates, complex R-groups, or if the ester is particularly labile.
Step-by-Step Procedure
-
Protection:
-
React substrate with TBSCl (1.2 eq) and Imidazole (2.5 eq) in DCM at 0°C -> RT.
-
Purify the TBS-protected intermediate (Standard Silica Flash).
-
-
Grignard Addition:
-
Deprotection:
-
Treat the crude secondary alcohol with TBAF (1.1 eq) in THF at 0°C for 30 mins.
-
Aqueous workup removes the silyl byproducts.
-
Quantitative Data & Troubleshooting
Expected Yields & Selectivity
| Parameter | Route A (Direct) | Route B (Protected) |
| Step Count | 1 | 3 |
| Overall Yield | 60-75% | 80-90% |
| Chemo-Selectivity | High (at -78°C) | Very High |
| Atom Economy | High | Low (Silane waste) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during addition | Magnesium phenoxide insolubility. | Switch solvent to pure THF or add LiCl (Knochel's conditions) to solubilize the salt. |
| Tertiary Alcohol detected | Ester attack occurred. | Ensure Temp < -70°C. Verify Grignard titration (do not use large excess). |
| Low Conversion | Phenol consumed 1 eq, but aldehyde didn't react. | Ensure total Grignard > 2.0 eq (2.1-2.2 is ideal). |
| Starting Material Recovery | "Wet" Grignard reagent. | Titrate Grignard reagent using salicylaldehyde phenylhydrazone method before use. |
Mechanism Visualization
The following diagram details the molecular mechanism for the Direct Addition (Route A), highlighting the critical chemoselectivity checkpoint.
Figure 2: Mechanistic pathway showing the consumption of equivalents. Note that ester attack is suppressed by temperature control.
References
-
Grignard Reaction Chemoselectivity
-
Protection of Phenols
- Greene's Protective Groups in Organic Synthesis. Wiley Online Library.
-
[Link]
-
Knochel's Turbo Grignard (Solubility Enhancement)
- A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie.
-
[Link]
-
General Grignard Protocols
- Grignard Reaction - Organic Chemistry Portal.
-
[Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. US6296788B1 - Process for the preparation of Grignard reagents and novel Grignard reagents - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
The Strategic Application of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate in the Total Synthesis of Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Complex Synthesis
In the intricate field of total synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. Methyl 2-(3-formyl-4-hydroxyphenyl)acetate, a substituted salicylaldehyde derivative, represents a highly valuable and versatile building block for the construction of complex molecular architectures.[1][2] Its unique arrangement of functional groups—a reactive aldehyde, a nucleophilic phenol, and an ester-containing side chain—offers a powerful platform for the synthesis of diverse heterocyclic systems, particularly those containing coumarin and isocoumarin cores. These scaffolds are prevalent in a vast array of bioactive natural products and pharmaceuticals, underscoring the importance of efficient synthetic access.[3][4]
This application note provides an in-depth guide to the strategic use of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate in the synthesis of a substituted coumarin framework, a common motif in numerous natural products. We will explore the causality behind the experimental design and provide detailed, field-proven protocols for its practical implementation.
Core Synthetic Strategy: Intramolecular Wittig Reaction for Coumarin Annulation
The convergence of a phenol and an aldehyde in the ortho position within the same molecule makes salicylaldehyde derivatives ideal precursors for coumarin synthesis. Among the various methods available, the intramolecular Wittig reaction stands out for its high efficiency, functional group tolerance, and the thermodynamic driving force provided by the formation of the highly stable triphenylphosphine oxide byproduct.[5][6][7][8][9]
Our synthetic strategy leverages this powerful transformation. The workflow begins with the alkylation of the phenolic hydroxyl group of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate with a suitable phosphonium salt precursor. This is followed by the in-situ generation of the ylide and a subsequent intramolecular cyclization to yield the desired coumarin scaffold.
Caption: Proposed workflow for coumarin synthesis.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a coumarin derivative from Methyl 2-(3-formyl-4-hydroxyphenyl)acetate.
Protocol 1: Synthesis of a 3-Substituted Coumarin via Sequential O-Acylation and Intramolecular Wittig Reaction
This protocol is adapted from established methods for metal-free isocoumarin synthesis and applied to our target coumarin system.[7]
Step 1: O-Acylation
-
To a solution of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add triethylamine (Et₃N, 2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of a desired acyl chloride (e.g., benzoyl chloride, 1.2 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude O-acylated intermediate. This intermediate can be used in the next step without further purification.
Step 2: Intramolecular Wittig Reaction
-
Dissolve (2-carboxybenzyl)triphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere.
-
Add triethylamine (3.0 eq) to the suspension and stir at room temperature for 1 hour to generate the phosphonium ylide.
-
Add the crude O-acylated intermediate from Step 1, dissolved in a minimal amount of anhydrous THF, to the ylide solution.
-
Heat the reaction mixture to reflux (approx. 66 °C) and stir for 12-24 hours, monitoring by TLC for the formation of the coumarin product.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the desired 3-substituted coumarin derivative.
Table 1: Reagents and Stoichiometry
| Reagent | Molar Eq. | Purpose |
| Methyl 2-(3-formyl-4-hydroxyphenyl)acetate | 1.0 | Starting Material |
| Acyl Chloride (e.g., Benzoyl Chloride) | 1.2 | Acylating agent for the phenolic hydroxyl |
| Triethylamine (Et₃N) | 2.5 + 3.0 | Base for O-acylation and ylide formation |
| (2-Carboxybenzyl)triphenylphosphonium bromide | 1.5 | Wittig salt precursor |
| Anhydrous Solvents (DCM, THF) | - | Reaction media |
Mechanistic Insights and Causality
The success of this synthetic sequence is rooted in the predictable reactivity of the functional groups.
-
O-Acylation: The phenolic hydroxyl group is sufficiently acidic to be deprotonated by triethylamine, forming a phenoxide that readily attacks the electrophilic carbonyl carbon of the acyl chloride. This step is crucial for setting up the intramolecular reaction.
-
Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom by a strong base to form the nucleophilic phosphonium ylide.[9]
-
Intramolecular Wittig Reaction: The nucleophilic carbon of the ylide attacks the electrophilic aldehyde carbon of the O-acylated intermediate. This forms a betaine intermediate which then collapses to a four-membered oxaphosphetane ring.[9][10] The subsequent decomposition of the oxaphosphetane to form the alkene (as part of the new heterocyclic ring) and triphenylphosphine oxide is an irreversible and thermodynamically favorable process, driving the reaction to completion.[6]
Caption: Key steps of the intramolecular Wittig reaction.
Versatility and Future Outlook
The synthetic utility of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate extends beyond this specific protocol. The aldehyde functionality can participate in a wide range of other transformations, including:
-
Reductive amination: To introduce nitrogen-containing substituents.
-
Knoevenagel condensation: With active methylene compounds to form various electron-deficient alkenes.[11]
-
Grignard and organolithium additions: For carbon-carbon bond formation.
The ester side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other derivatizations. This rich chemical reactivity makes Methyl 2-(3-formyl-4-hydroxyphenyl)acetate a valuable building block for combinatorial chemistry and the synthesis of libraries of complex molecules for drug discovery and materials science applications.
References
-
Organic Chemistry Portal. (n.d.). Isocoumarin synthesis. Retrieved from [Link]
- Li, Y., et al. (2023). Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade. Beilstein Journal of Organic Chemistry, 19, 10-18.
- Takeuchi, Y., et al. (2003). Convenient Synthesis of a Simple Coumarin from Salicylaldehyde and Wittig Reagent. IV: Improved Synthetic Method of Substituted Coumarins. HETEROCYCLES, 60(1), 23-26.
-
ResearchGate. (n.d.). Synthesis of substituted coumarin derivatives from salicylaldehydes. Retrieved from [Link]
-
Total Synthesis. (2024, October 17). Wittig Reaction Mechanism & Examples. Retrieved from [Link]
-
MDPI. (2024, May 23). Novel Metal-Free Synthesis of 3-Substituted Isocoumarins and Evaluation of Their Fluorescence Properties for Potential Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Microwave-Induced In Situ Wittig Reaction of Salicylaldehydes with Ethyl Chloroacetate and Triphenylphosphine in Solventless System. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Recent advances in the applications of Wittig reaction in the total synthesis of natural products containing lactone, pyrone, and lactam as a scaffold. Retrieved from [Link]
-
ACCELA CHEMBIO INC. (n.d.). Product Category-AccelaChem. Retrieved from [Link]
-
AccelaChem. (n.d.). 1044210-57-2,3-Bromo-5-cyclopropylpyridine. Retrieved from [Link]
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- 2. 1044210-57-2,3-Bromo-5-cyclopropylpyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. BJOC - Practical synthesis of isocoumarins via Rh(III)-catalyzed C–H activation/annulation cascade [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Convenient Synthesis of a Simple Coumarin from Salicylaldehyde and Wittig Reagent. IV: Improved Synthetic Method of Substituted Coumarins [chooser.crossref.org]
- 6. total-synthesis.com [total-synthesis.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Formylation of Hydroxyphenyl Acetates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during the formylation of hydroxyphenyl acetates. As Senior Application Scientists, we offer insights grounded in mechanistic principles and field-proven experience to help you optimize your reactions and achieve your desired products.
Frequently Asked Questions (FAQs)
Q1: Why is my formylation reaction of a hydroxyphenyl acetate resulting in a complex mixture of products?
A1: The formylation of hydroxyphenyl acetates can be prone to several side reactions, leading to a complex product mixture. The primary reasons include the dual reactivity of the substrate (both the aromatic ring and the ester group), the regioselectivity of the electrophilic aromatic substitution, and the potential for over-reaction or polymerization.[1] Common side reactions include hydrolysis of the acetate group, di-formylation, and resin formation.[2]
Q2: I'm observing hydrolysis of the acetate group back to the phenol. How can I prevent this?
A2: Hydrolysis of the phenyl acetate can occur under both acidic and basic conditions used in many formylation reactions. To minimize this, consider using milder reaction conditions. For reactions requiring a base, a non-aqueous base or a hindered base might be preferable. In acid-catalyzed reactions, minimizing the amount of water present is crucial.[1] Protecting the hydroxyl group with a more robust protecting group that is stable to the formylation conditions but can be removed orthogonally is another strategy.
Q3: My reaction is giving poor yields of the desired formylated product. What are the general steps to improve it?
A3: Low yields can stem from a variety of factors including incomplete reaction, product decomposition, or loss during workup.[3][4] To improve your yield, ensure all reagents and solvents are pure and anhydrous, as moisture can deactivate reagents and promote side reactions.[1] Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time and prevent over-reaction.[2] Careful control of reaction temperature is also critical, as higher temperatures can lead to increased side product formation.[2] Finally, optimize your workup and purification procedures to minimize product loss.[3]
Troubleshooting Guide: Specific Side Reactions
Issue 1: Undesired Regioisomers (ortho- vs. para-Formylation)
You are obtaining a mixture of ortho- and para-formylated products, and you want to improve the selectivity for one isomer.
The Underlying Chemistry: The hydroxyl group of a phenol is a strong activating group and directs electrophilic substitution to the ortho and para positions.[5][6] The acetate group in hydroxyphenyl acetates is also an ortho, para-director, but it is less activating than the hydroxyl group. The final regioselectivity is a result of a combination of electronic effects, steric hindrance, and the specific formylation method employed.[5]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Recommended Action |
| Favoring ortho-Formylation | Certain formylation reactions inherently favor the ortho position due to chelation or specific transition states. | - Duff Reaction: This reaction often shows a preference for ortho-formylation.[5][7]- Reimer-Tiemann Reaction: Generally yields the ortho product as the major isomer.[5][8]- Magnesium Chloride/Paraformaldehyde Method: This method is reported to be highly selective for ortho-formylation.[9][10] |
| Favoring para-Formylation | Steric hindrance at the ortho positions can direct the electrophile to the less hindered para position. | - Utilize Bulky Substituents: If your substrate has bulky groups at the ortho positions, formylation will preferentially occur at the para position.[5]- Reimer-Tiemann with Additives: The addition of cyclodextrins can increase the yield of the para-formylated product by sterically blocking the ortho positions.[5] |
Experimental Protocol: Magnesium Chloride-Mediated ortho-Formylation
This method is known for its high ortho-selectivity.[9][10]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous magnesium chloride (1.1 eq.) and anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add triethylamine (2.5 eq.) and the hydroxyphenyl acetate (1.0 eq.) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add paraformaldehyde (2.5 eq.) in one portion.
-
Reaction: Heat the mixture to reflux (typically 65-70 °C) and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Di-formylation
Your reaction is producing a significant amount of a di-formylated product, where two aldehyde groups have been added to the aromatic ring.
The Underlying Chemistry: When both ortho positions (or an ortho and the para position) are available and the reaction conditions are forcing, di-formylation can occur. This is particularly common in the Duff reaction.[2][11]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Recommended Action |
| Stoichiometry Control | Reducing the amount of the formylating agent can favor mono-substitution. | Carefully control the stoichiometry of the formylating agent (e.g., hexamethylenetetramine in the Duff reaction) to be equimolar or slightly less than the substrate.[2] |
| Reaction Time | Prolonged reaction times can lead to the formation of the di-formylated product. | Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the desired mono-formylated product is maximized.[2] |
Logical Workflow for Troubleshooting Di-formylation:
Caption: Workflow for minimizing di-formylation.
Issue 3: Resin/Polymer Formation
You are observing the formation of an insoluble, tar-like substance in your reaction mixture, which complicates purification and lowers the yield.
The Underlying Chemistry: Phenols can react with formaldehyde sources under acidic or basic conditions to form phenol-formaldehyde resins.[2] This occurs through repeated hydroxymethylation followed by condensation reactions.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale | Recommended Action |
| Temperature Management | Higher temperatures accelerate the polymerization process. | Maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate.[2] |
| Stoichiometry Control | An excess of the formaldehyde source can promote polymerization. | Use a formaldehyde-to-phenol ratio of less than one if possible.[2] |
| Controlled Addition | A high local concentration of the formylating agent can initiate polymerization. | Add the formylating agent portion-wise or via syringe pump over a period of time. |
Issue 4: Failure of Reaction with Certain Formylation Methods
Your chosen formylation method is not working for your hydroxyphenyl acetate substrate.
The Underlying Chemistry: Different formylation reactions have different scopes and limitations based on their mechanisms and the reactivity of the formylating agent.
Troubleshooting & Optimization Strategies:
-
Gattermann-Koch Reaction: This reaction is generally not applicable to phenols and phenol ethers.[12][13] The Lewis acid catalyst (e.g., AlCl3) can complex with the phenolic oxygen, deactivating the ring towards electrophilic attack.[14]
-
Vilsmeier-Haack Reaction: This reaction is most effective with electron-rich aromatic compounds.[15][16] If your hydroxyphenyl acetate has electron-withdrawing groups, the reaction may be sluggish or fail.[2] Increasing the reaction temperature might help, but can also lead to decomposition.[2]
-
Reimer-Tiemann Reaction: While effective for many phenols, this reaction can be unsuitable for substrates containing functional groups that are sensitive to strong bases or can react with dichlorocarbene, such as alkenes and certain amines.[8][17]
Reaction Pathway Overview:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. Troubleshooting [chem.rochester.edu]
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- 6. Overriding ortho-para selectivity via a traceless directing group relay strategy: the meta-selective arylation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
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- 13. Gattermann reaction - Wikipedia [en.wikipedia.org]
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- 17. lscollege.ac.in [lscollege.ac.in]
"How to prevent di-formylation in the synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate"
A Guide to Preventing Di-formylation and Other Side Reactions
Welcome to the Technical Support Center for the synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this specific formylation reaction. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing likely causes and actionable solutions.
Issue 1: High Levels of Di-formylated Product Detected
You've run your reaction and NMR or LC-MS analysis shows a significant peak corresponding to Methyl 2-(2,4-diformyl-3-hydroxyphenyl)acetate. What went wrong and how can you fix it?
Underlying Cause:
The phenolic hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution at both the ortho and para positions relative to the hydroxyl group.[1] In the case of Methyl 2-(3-hydroxyphenyl)acetate, both positions ortho to the hydroxyl group (C2 and C4) are activated. If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, a second formyl group can be introduced, leading to the di-formylated byproduct. This is a known challenge in reactions like the Duff formylation when multiple activated sites are available.[2][3]
Solutions:
-
Stoichiometric Control of the Formylating Agent: This is the most critical parameter to control.[2] For formylation reactions like the Duff reaction which often utilizes hexamethylenetetramine (HMTA), it is crucial to adjust the molar ratio of the formylating agent to your starting material.[2]
-
Recommendation: Begin with a 1:1 molar ratio of Methyl 2-(3-hydroxyphenyl)acetate to HMTA. If di-formylation persists, consider reducing the HMTA to a sub-stoichiometric amount (e.g., 0.8-0.9 equivalents).
-
-
Reaction Temperature and Time: Higher temperatures can provide the activation energy for the less favorable second formylation to occur.[2]
-
Recommendation: Run the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] Stop the reaction as soon as the desired mono-formylated product is maximized, even if some starting material remains. Over-extending the reaction time will likely favor di-formylation.
-
-
Choice of Formylation Method: Some formylation reactions are inherently more selective than others. The Reimer-Tiemann reaction, for instance, is well-known for its ortho-selectivity.[4][5]
| Parameter | Standard Condition | Recommended Adjustment for High Di-formylation |
| HMTA:Phenol Ratio | >1:1 | ≤1:1, potentially 0.8:1 |
| Temperature | 100-150°C (Duff) | Start at a lower temperature (e.g., 80-90°C) and monitor |
| Reaction Time | Run to completion | Monitor and stop when mono-formylated product is maximized |
Issue 2: The Reaction is Incomplete, but Di-formylation is Still Observed
You've tried lowering the temperature and reagent stoichiometry, but now your starting material is not fully consumed, and you are still detecting the di-formylated byproduct. How do you find the right balance?
Underlying Cause:
This scenario indicates that the activation energy barrier for the second formylation is not significantly higher than for the first. The electron-donating nature of the hydroxyl group and the acetate side chain both contribute to the high reactivity of the aromatic ring.[1]
Solutions:
-
Gradual Addition of the Formylating Agent: Instead of adding all the formylating agent at the beginning of the reaction, add it portion-wise over a set period. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Use of a Milder Formylating Reagent or Acid Catalyst: In the Duff reaction, strong acids like trifluoroacetic acid (TFA) can accelerate the reaction but may also promote di-formylation.[7]
-
Recommendation: Consider using a milder acid catalyst such as acetic acid.[7] Alternatively, explore other formylation methods that proceed under milder conditions.
-
-
Protecting Group Strategy: While more synthetically involved, protecting the phenolic hydroxyl group can be a highly effective strategy to control reactivity.[8]
-
Recommendation: Protect the hydroxyl group as a methyl ether or another suitable protecting group.[9] After the formylation step, the protecting group can be removed. This approach adds steps to the synthesis but can provide much cleaner results and higher yields of the desired mono-formylated product.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of di-formylation in this synthesis?
A1: The mechanism depends on the specific formylation reaction used. In the context of the Duff reaction, the phenolic hydroxyl group activates the ortho and para positions for electrophilic attack by an iminium ion generated from HMTA.[10][11] After the first formylation occurs (predominantly at the para position to the acetate group due to steric hindrance), the resulting mono-formylated phenol is still an activated aromatic ring. If a sufficient concentration of the electrophile is present and the reaction conditions are energetic enough, a second electrophilic substitution can occur at the other vacant ortho position, leading to the di-formylated product.[12]
.
Caption: Simplified reaction pathway showing the formation of the desired mono-formylated product and the subsequent side reaction leading to the di-formylated byproduct.
Q2: Are there alternative formylation methods that are less prone to di-formylation for this substrate?
A2: Yes, several methods offer better control over mono-formylation:
-
Magnesium-Mediated ortho-Formylation: This method is reported to be highly selective for ortho-mono-formylation of phenols.[6] It involves the formation of a magnesium phenoxide, which then directs the formylation with paraformaldehyde.[6]
-
Reimer-Tiemann Reaction: This classic reaction is known for its preference for ortho-formylation of phenols.[4][5] The selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[4]
-
Vilsmeier-Haack Reaction: While it can sometimes lead to mixtures of isomers, the Vilsmeier-Haack reaction is another option.[13][14] Careful optimization of reaction conditions would be necessary to favor mono-formylation.[15]
Q3: How can I effectively monitor the reaction to prevent over-reaction and di-formylation?
A3: Close monitoring of the reaction is crucial.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of the starting material and the formation of the product and byproducts. It is recommended to run a TLC every 30-60 minutes.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method.[2] It can provide accurate information on the relative ratios of starting material, mono-formylated product, and di-formylated product over time.[16] This data is invaluable for optimizing reaction time and temperature.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the products are sufficiently volatile, GC-MS can also be used for monitoring and identification of the different species in the reaction mixture.
.
Caption: A decision-making workflow for troubleshooting di-formylation during the synthesis.
Experimental Protocols
Protocol 1: Modified Duff Reaction with Stoichiometric Control
This protocol is adapted for minimizing di-formylation.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 2-(3-hydroxyphenyl)acetate (1 equivalent).
-
Solvent Addition: Add anhydrous trifluoroacetic acid (TFA) or glacial acetic acid as the solvent.
-
Reagent Addition: Slowly add hexamethylenetetramine (HMTA) (0.9-1.0 equivalent) in portions to control the initial exotherm.
-
Reaction: Heat the mixture to 80-90°C and monitor the reaction progress by TLC or HPLC every 30 minutes.
-
Work-up: Once the optimal ratio of mono-formylated product to starting material is achieved, cool the reaction mixture to room temperature. Pour the mixture into a cold 4 M HCl solution and stir for 1-2 hours to hydrolyze the intermediate.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Magnesium-Mediated ortho-Formylation
This protocol offers high selectivity for mono-ortho-formylation.[17]
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All reagents and solvents must be anhydrous.[18]
-
Formation of Magnesium Phenoxide: In a suitable flask, suspend anhydrous magnesium chloride (1.1 equivalents) in anhydrous acetonitrile or THF. Add triethylamine (2.2 equivalents) followed by Methyl 2-(3-hydroxyphenyl)acetate (1 equivalent). Stir the mixture at room temperature for 30 minutes.
-
Formylation: Add paraformaldehyde (2.5 equivalents) and heat the reaction mixture to reflux (approximately 75-80°C).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction to room temperature and quench with a cold 1 M HCl solution.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
References
- A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry.
- Duff reaction. Grokipedia.
- Duff Reaction. SynArchive.
- Troubleshooting side reactions during the formyl
- Technical Support Center: Regioselectivity in the Formyl
- Reimer–Tiemann reaction. Wikipedia.
- General and Efficient Protocol for Formylation of Aromatic and Heterocyclic Phenols. Who we serve.
- A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar.
- Duff reaction. Wikipedia.
- Formyl
- troubleshooting low yields in the synthesis of 6-(4-Chlorophenyl)-2-formylphenol. Benchchem.
- Appendix 6: Protecting groups. Oxford Learning Link.
- Formylation of phenols using formamidine acet
- Reimer Tiemann Reaction Mechanism: Conditions & Applic
- Reimer Tiemann Reaction Mechanism. BYJU'S.
- Magnesium-mediated ortho-Specific Formylation and Formaldoxim
- Reimer Tiemann Reaction. JEE Chemistry - Unacademy.
- Reimer-Tiemann Reaction. Master Organic Chemistry.
- Magnesium-mediated ortho-specific formylation and formaldoximation of phenols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Reimer–Tiemann reaction. L.S.College, Muzaffarpur.
- o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. nanopdf.com.
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Reimer and Tiemann Reaction – Explanation, Reaction Conditions, and Important FAQs. Vedantu.
- The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium. Semantic Scholar.
- Protecting Groups. Organic Synthesis.
- Vilsmeier–Haack reaction. Wikipedia.
- Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media: Synthetic Communic
- Phenol Formyl
- Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. JOCPR.
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
- Mg-mediated o-formylation of phenols: A Writeup. Sciencemadness Discussion Board.
- Looking for advice on protecting phenol in presence of primaril alcohol. Reddit.
- Determination of formylated DNA and RNA by chemical labeling combined with mass spectrometry analysis. PubMed.
- 4 - Organic Syntheses Procedure. organic-syntheses.org.
- Preparation method of o-methyl hydroxyphenylacetate.
- Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate?.
- Methyl 2-(4-formylphenyl)
- Twice as Nice: The Duff Formyl
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"Improving the purity of crude Methyl 2-(4-formyl-3-hydroxyphenyl)acetate"
Technical Support Center: Purification of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Case ID: PUR-ALD-049 Subject: Improving Purity of Crude Salicylaldehyde Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
You are likely synthesizing Methyl 2-(4-formyl-3-hydroxyphenyl)acetate via the formylation (Vilsmeier-Haack or Duff reaction) of Methyl 3-hydroxyphenylacetate.[1][2]
The crude material typically presents as a dark, viscous oil or a sticky solid due to three primary contaminants:
-
Polymeric Tars: Intrinsic byproducts of phenolic formylation.
-
Unreacted Starting Material: Methyl 3-hydroxyphenylacetate.[1][2]
This guide prioritizes chemical purification (Bisulfite Adduct) over physical methods (chromatography) to resolve these specific impurities while preserving the labile methyl ester.
Module 1: Diagnostic Triage
Before initiating purification, characterize your crude mixture to select the correct workflow.
| Observation | Probable Cause | Recommended Action |
| Dark Black/Red Tar | Polymerization of phenolic intermediates (Vilsmeier tars).[1][2] | Protocol C (Silica Filtration) before Bisulfite. |
| Sticky Yellow Solid | Mixture of 2-formyl and 4-formyl isomers.[1][2] | Protocol A (Bisulfite) is highly effective here. |
| Oiling Out in Solvents | Presence of unreacted starting material (phenol).[3] | Protocol A removes non-aldehydes efficiently. |
| Loss of Ester Peak (NMR) | Hydrolysis during previous workup (pH > 10). | Irreversible.[4] Restart synthesis; maintain pH < 9. |
Module 2: The "Bisulfite Rescue" Protocol (Chemical Purification)
Best for: Removing non-aldehyde impurities (starting phenols, tars) and separating isomers based on steric hindrance.[2]
Scientific Rationale: Aldehydes form water-soluble bisulfite adducts (sulfonate salts).[1][2] Non-aldehydes (your starting material and tars) remain in the organic layer.
-
Critical Constraint: Your molecule contains a methyl ester , which is susceptible to hydrolysis (saponification) if the regeneration step becomes too basic (pH > 10).
Step-by-Step Methodology
Reagents:
-
Saturated Sodium Bisulfite (
) solution (freshly prepared).[1][2][5] -
Regeneration Agent: Sodium Bicarbonate (
) solid (Gentle) OR Chlorotrimethylsilane (TMSCl) (Anhydrous/Advanced).[1][2]
Workflow:
-
Adduct Formation:
-
Washing (Impurity Removal):
-
Separate the phases.
-
If Solid: Filter the white solid, wash with EtOAc (removes tars/starting material).
-
If Liquid: Keep the aqueous layer. Wash the aqueous layer 2x with EtOAc. Discard organic washes.
-
-
Regeneration (The Critical Step):
-
Option A (Standard - Aqueous): Suspend the solid adduct (or aqueous solution) in fresh EtOAc. Add solid
and water while stirring until effervescence stops. Heat gently (40°C) to facilitate reversal. Do not use NaOH , as it will hydrolyze the ester. -
Option B (Anhydrous - Recommended for High Value): Suspend the dried bisulfite adduct in Acetonitrile (
). Add 1.5 eq of TMSCl. Reflux for 1 hour. This regenerates the aldehyde without exposing the ester to water/base.
-
-
Isolation:
-
Separate organic layer, dry over
, and concentrate.[3]
-
Figure 1: Selective purification workflow using bisulfite adducts to isolate the target aldehyde while rejecting phenolic impurities.
Module 3: Crystallization Dynamics
Best for: Final polishing after bisulfite treatment.
Solvent Selection Logic: This molecule has conflicting polarities: a polar phenol/aldehyde and a lipophilic ester/aromatic ring.
-
Avoid: Alcohols (MeOH/EtOH) as primary solvents if transesterification is a risk, though they are good for solubility.
-
Recommended: Toluene (aromatic stacking) or EtOAc/Hexane.[1]
| Solvent System | Ratio (v/v) | Temperature Profile | Expected Outcome |
| Toluene | 100% | Dissolve at 80°C | Excellent for removing trace tars.[1][2] Crystals may be needles. |
| EtOAc / Hexane | 1:3 | Dissolve in min. EtOAc | Good for bulk recovery. "Oiling out" risk if cooled too fast. |
| Acetonitrile | 100% | Dissolve at reflux | High recovery, good for removing polar inorganic salts. |
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:
-
Re-heat to dissolve.
-
Add a seed crystal (if available) or scratch the glass.
-
Crucial: Cool much slower. Wrap the flask in foil/cotton to slow the thermal gradient.
Module 4: Chromatographic Solutions
Best for: Separating the 2-formyl and 4-formyl regioisomers if chemical methods fail.[1][2]
The "Tailing" Problem: Phenolic compounds interact strongly with the silanols on silica gel, causing streaking (tailing) which ruins separation.
The Solution: Acidic Modification Passivate the silica gel to suppress ionization of the phenol.
Protocol:
-
Mobile Phase: Hexanes : Ethyl Acetate (Start 80:20).
-
Modifier: Add 0.5% Acetic Acid to the mobile phase.
-
Loading: Dissolve crude in a minimum amount of DCM. Do not use MeOH for loading (it broadens bands).
-
Elution Order (Typical):
Frequently Asked Questions (FAQs)
Q: My bisulfite adduct didn't precipitate. It stayed in the water. Is it lost? A: No. For some substituted benzaldehydes, the adduct is highly water-soluble.[2] Do not discard the aqueous layer! Wash the aqueous layer with EtOAc to remove impurities, then proceed to the regeneration step directly on the aqueous phase.
Q: Can I use NaOH to regenerate the aldehyde? It’s faster.
A: Absolutely not. Your molecule is a methyl ester. NaOH (even dilute) will hydrolyze the ester to the carboxylic acid (Methyl 2-... becomes 2-...).[1][2] Use Sodium Bicarbonate (
Q: The product turns pink/red upon standing. Why? A: Phenols are prone to oxidation, forming quinones which are deeply colored. Store the purified solid under Nitrogen or Argon at -20°C. Ensure all solvents used in purification are degassed if the compound is particularly sensitive.[2]
References
-
BenchChem. (2025).[5][7] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from [1][2]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.[1][2] Retrieved from [1][2]
-
Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.[8] Retrieved from [1][2]
-
Organic Syntheses. (2014). N-(2,4-Diformyl-5-hydroxyphenyl)acetamide.[1][2] Organic Syntheses, Coll. Vol. 6, p. 581. Retrieved from [1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
Technical Support Guide: Minimizing Resin Formation in Phenol Formylation
[1]
Ticket ID: FORM-PH-004 Topic: Suppression of Oligomeric Byproducts (Resins) in Phenol Formylation Status: Active User Level: Advanced / R&D
Executive Summary: The "Bakelite" Trap
The Core Issue: The fundamental challenge in formylating phenols is that the product (a hydroxybenzaldehyde) is more reactive toward condensation than the starting material. Under the basic or acidic conditions required for formylation, the newly formed aldehyde group reacts with unreacted phenol molecules to form methylene bridges.
This is, chemically, the exact mechanism used to create Phenol-Formaldehyde Resins (Bakelite) .
To minimize resin, your experimental design must achieve one of two objectives:
-
Kinetic Trapping: Remove the product from the reaction matrix immediately upon formation.
-
Template Synthesis: Use coordinate chemistry (e.g., Magnesium) to "lock" the phenoxide and aldehyde into a transition state that prevents intermolecular condensation.
Protocol A: The "Template" Method (Magnesium-Mediated)
Recommended for: High-value substrates, drug intermediates, and strict purity requirements.
This method (often the Casiraghi or Skattebøl modification) minimizes resin by coordinating the phenol and the paraformaldehyde to a Magnesium ion. The Mg
Mechanism & Workflow
Figure 1: The Magnesium "Cage" Effect. By tethering reactants to Mg, intermolecular polymerization (Resin path) is sterically and electronically suppressed.
Troubleshooting Guide: Mg-Mediated Formylation
| Symptom | Probable Cause | Corrective Action |
| Reaction mixture turns into a solid gel (clumping). | Solvent/Base Imbalance: Magnesium phenoxides can form viscous polymeric networks in non-polar solvents. | Dilution: Use Acetonitrile (MeCN) or THF. If using Toluene, add 10% HMPA (toxic) or increase Et |
| Low Conversion (<50%). | Wet Reagents: Water kills the active Mg-complex, reverting it to free phenol which cannot react with paraformaldehyde effectively. | Dry Protocol: Flame-dry glassware. Use anhydrous MgCl |
| Tarry residue after workup. | Exothermic Runaway: Adding paraformaldehyde too fast creates local hot spots, overriding the Mg-protection. | Portion-wise Addition: Add paraformaldehyde in 4-5 portions over 1 hour. Keep temp <80°C. |
Optimized Protocol (Skattebøl Method)
-
Dissolve: 1.0 eq Phenol + 1.5 eq anhydrous MgCl
in dry Acetonitrile. -
Base: Add 3.75 eq Et
N dropwise (Exothermic!). Stir 15 min to form the complex. -
Formylation: Add 6.7 eq Paraformaldehyde (powder) in portions.
-
Reflux: Heat to reflux for 3-6 hours. The solution usually turns bright yellow/orange.
-
Quench: Cool and pour into cold 5% HCl. Extract immediately.
Protocol B: The "Legacy" Fix (Reimer-Tiemann)
Recommended for: Low-cost bulk synthesis where 40% yield is acceptable.
The Reimer-Tiemann reaction (Phenol + CHCl
Mechanism of Failure (Resin Formation)
Figure 2: The Reimer-Tiemann Dilemma. The product is an electrophile that reacts with the starting material under the reaction's own conditions.
Troubleshooting Guide: Reimer-Tiemann
| Issue | Technical Intervention |
| Heavy black tar formation. | Steam Distillation: Do not wait for the reaction to finish. Perform in-situ steam distillation if possible, or steam distill immediately upon acidification. This physically separates the aldehyde from the phenol before they can polymerize. |
| Low Yield (<30%). | Phase Transfer Catalysis (PTC): Add 1-2 mol% CTAB or PEG-400 . This increases the concentration of the carbene in the organic phase, speeding up the main reaction relative to the aqueous-phase polymerization. |
| Emulsions during workup. | Acidification: The "tar" acts as a surfactant. Acidify to pH < 2 using H |
Comparative Analysis
| Feature | Reimer-Tiemann (Standard) | Mg-Mediated (Recommended) | Duff Reaction |
| Resin Risk | High (Intrinsic to mechanism) | Low (Protected intermediate) | Medium (Acid catalyzed polymer) |
| Yield | 20–40% | 75–95% | 15–50% |
| Selectivity | Mixed (ortho/para) | Exclusive ortho | Mostly ortho |
| Resin Cause | Product condensation (Base) | Moisture / Poor Stoichiometry | Product condensation (Acid) |
| Key Fix | Steam Distillation | Anhydrous Conditions | Stoichiometry Control |
Frequently Asked Questions (FAQs)
Q: Can I purify my product if it's already 50% tar? A: Yes, but standard column chromatography will fail (the tar ruins the silica).
-
Bisulfite Method: Shake your crude organic layer with saturated Sodium Bisulfite (NaHSO
). The aldehyde forms a water-soluble adduct and moves to the aqueous layer. The tar stays in the organic layer. -
Wash: Wash the aqueous layer with ether to remove trapped tars.
-
Release: Treat the aqueous layer with H
SO and heat slightly to release the pure aldehyde.
Q: Why does the Mg-method require such excess base (Et
Q: I am using the Duff reaction (Hexamine/TFA) and getting a rubbery solid. A: You are essentially making a cross-linked polymer. This happens if the reaction gets too hot (>90°C) or runs too long.
-
Fix: Limit reaction time to <2 hours.
-
Fix: Ensure the hydrolysis step (adding water/acid at the end) is done after cooling to room temperature, not while hot.
References
-
Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[1] Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[1][2] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. Link
-
Hansen, T. V., & Skattebøl, L. (2005). Ortho-formylation of phenols; preparation of 3-bromosalicylaldehyde. Organic Syntheses, 82, 64. Link
-
Casiraghi, G., Casnati, G., Puglia, G., Sartori, G., & Terenghi, G. (1980). Selective reactions between phenols and formaldehyde. A novel route to salicylaldehydes.[3] Journal of the Chemical Society, Perkin Transactions 1, 1862-1865. Link
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction.[4][5][6][7][8][9][10] Chemical Reviews, 60(2), 169–184. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. US2190607A - Salicylaldehyde purification - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scaling Up the Synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Welcome to the technical support center for the synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the lab-scale synthesis and scale-up of this important chemical intermediate.
Introduction: The Challenge of Selective Formylation
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis primarily involves the ortho-formylation of a substituted phenol, a reaction class that is often plagued by challenges in regioselectivity, yield, and impurity profiles. Scaling up these reactions introduces further complexities related to mass and heat transfer, reagent addition, and product isolation.
This guide provides a structured approach to troubleshooting common issues, explaining the chemical principles behind the problems and offering field-tested solutions to optimize your synthesis for both laboratory and pilot-plant scales.
I. Frequently Asked Questions (FAQs)
Here we address common high-level questions regarding the synthesis.
Q1: What are the most common synthetic routes for the ortho-formylation of substituted phenols like Methyl 2-(3-hydroxyphenyl)acetate?
A1: The most prevalent methods for introducing a formyl group ortho to a hydroxyl group are the Reimer-Tiemann reaction, the Duff reaction, and magnesium-mediated formylation (Casnati-Skattebøl reaction).[1][2][3] Each has distinct advantages and disadvantages concerning yield, selectivity, and scalability. The Reimer-Tiemann reaction, while classic, often suffers from low yields and the formation of para isomers.[4][5] The Duff reaction offers better ortho-selectivity but can have variable yields.[2][6][7] Magnesium-mediated methods are known for high yields and excellent regioselectivity but require strictly anhydrous conditions.[3][8][9]
Q2: Why is regioselectivity a major issue in this synthesis?
A2: The hydroxyl group of the phenol is a powerful ortho-, para-directing group for electrophilic aromatic substitution.[1] The formylating agent, an electrophile, can attack either the ortho or para position relative to the -OH group. Achieving high ortho-selectivity is crucial for obtaining the desired product, Methyl 2-(4-formyl-3-hydroxyphenyl)acetate. The choice of reaction and reaction conditions can strongly influence the ortho:para product ratio.[1][10]
Q3: What are the primary safety concerns when scaling up formylation reactions?
A3: The Reimer-Tiemann reaction can be highly exothermic once initiated, which poses a risk of thermal runaway on a larger scale.[11] Reactions involving strong acids like trifluoroacetic acid (TFA) in the Duff reaction require careful handling and appropriate personal protective equipment (PPE). Additionally, the use of flammable solvents and the handling of powdered reagents that can create dust necessitate a thorough safety review and appropriate engineering controls (e.g., fume hoods, grounded equipment).
II. Troubleshooting Guide: From Low Yield to Impure Product
This section provides a detailed, problem-oriented approach to resolving common experimental issues.
Problem 1: Low or No Yield of the Desired Product
Q: My formylation reaction is resulting in a very low yield or mostly unreacted starting material. What are the likely causes and how can I fix this?
A: Low conversion is a frequent issue, often pointing to sub-optimal reaction conditions or reagent deactivation. The root cause depends heavily on the specific formylation method being used.
Possible Causes & Solutions:
-
Insufficient Reaction Temperature: Formylation reactions often require heating to proceed at a reasonable rate.[2]
-
Solution: Gradually increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For a modified Duff reaction using trifluoroacetic acid, temperatures around 70-80°C are often effective.[3][10]
-
-
Deactivated Phenolic Substrate: The starting material, Methyl 2-(3-hydroxyphenyl)acetate, has an electron-withdrawing acetate group, which can slightly deactivate the aromatic ring compared to phenol itself, making the electrophilic substitution more challenging.[3]
-
Moisture Contamination (Especially for Mg-mediated reactions): The success of the Casnati-Skattebøl reaction is critically dependent on anhydrous conditions. Moisture will quench the magnesium phenoxide intermediate.[3][8]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Anhydrous magnesium chloride beads are often recommended over powder as they are less hygroscopic.[8]
-
-
Poor Mass Transfer (in Biphasic Reactions): The Reimer-Tiemann reaction is often run in a biphasic system of aqueous hydroxide and an organic solvent like chloroform.[11][12] Poor mixing prevents the reagents from interacting efficiently.
-
Solution: On a lab scale, use vigorous stirring. For scale-up, consider using a phase-transfer catalyst to improve the transport of the hydroxide ion into the organic phase.[3]
-
Problem 2: Formation of a Significant Amount of the Para-Isomer
Q: I am obtaining a mixture of ortho- and para-formylated products, which is difficult to separate. How can I improve ortho-selectivity?
A: Achieving high regioselectivity is key to a successful synthesis. The formation of the undesired para-isomer complicates purification and reduces the yield of the target molecule.
Possible Causes & Solutions:
-
Inherent Nature of the Reaction: The Reimer-Tiemann reaction is notorious for producing mixtures of ortho and para isomers, although the ortho product usually predominates.[4][10]
-
Steric Hindrance: While not the primary issue with your starting material, bulky substituents at the ortho positions can force formylation to the para position.[1] This is a fundamental consideration when choosing starting materials.
-
Reaction Conditions: In some cases, reaction conditions can be tuned to favor one isomer over another.
-
Solution: For the Reimer-Tiemann reaction, the choice of the base's counter-ion can influence the ortho:para ratio. Cations that can coordinate with the phenoxide may enhance ortho selectivity.[10] However, changing the reaction type is generally a more effective strategy.
-
Problem 3: Formation of Polymeric Byproducts or Tar
Q: My reaction mixture is turning dark and I'm isolating a significant amount of intractable resin or tar instead of my product. What is causing this and how can it be prevented?
A: Resin formation is a common side reaction, particularly when using formaldehyde or its equivalents under acidic or basic conditions, leading to phenol-formaldehyde polymerization.[10]
Possible Causes & Solutions:
-
Excessive Reaction Temperature: High temperatures can accelerate the condensation reactions that lead to polymer formation.[10]
-
Solution: Maintain the lowest effective temperature for the formylation reaction. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reaction.
-
-
Incorrect Stoichiometry: Using a large excess of the formylating agent can promote multiple additions and subsequent polymerization.
-
Solution: Carefully control the stoichiometry. For a Duff reaction, adjusting the molar ratio of hexamethylenetetramine (HMTA) to the phenol is a primary method to control the reaction.[10] A ratio of slightly more than 1:1 is often used for mono-formylation.
-
-
Prolonged Reaction Time: Leaving the reaction for too long, especially at elevated temperatures, increases the likelihood of side reactions and decomposition.
-
Solution: Monitor the reaction progress diligently using TLC or HPLC and quench the reaction once the desired product concentration has peaked.
-
III. Recommended Synthetic Protocol: Modified Duff Reaction
For scaling up the synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate, a modified Duff reaction using trifluoroacetic acid (TFA) as the solvent offers a good balance of regioselectivity and reactivity, particularly for a moderately deactivated phenol.[3][13]
Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Catalytic Strategies for Methyl 2-(4-formyl-3-hydroxyphenyl)acetate
Executive Summary: The "Selectivity-Stability" Paradox
The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate presents a classic organic chemistry challenge: introducing an aldehyde group ortho to a phenol while preserving a sensitive methyl ester side chain.
The precursor, Methyl 3-hydroxyphenylacetate , has three nucleophilic sites on the ring. The choice of catalyst dictates not just the yield, but the survival of the molecule.
-
The Wrong Choice: Traditional strong bases (Reimer-Tiemann) will hydrolyze the ester. Strong acids (Duff reaction) often lead to polymerization or ester cleavage.
-
The Correct Choice: A magnesium-mediated coordination system (MgCl₂ / Et₃N ) offers the only self-validating pathway to high regioselectivity (C4-formylation) without compromising the C1-ester moiety.
Catalyst Selection Matrix
This table compares the three dominant methodologies for formylating phenols, specifically applied to our target ester-containing substrate.
| Feature | Method A: Mg-Mediated (Recommended) | Method B: Duff Reaction | Method C: Reimer-Tiemann |
| Catalyst System | MgCl₂ / Et₃N / (CH₂O)ₙ | HMTA / TFA (Trifluoroacetic acid) | CHCl₃ / KOH (aq) |
| Mechanism | Chelation-controlled ortho-formylation | Iminium ion electrophilic attack | Carbene insertion (:CCl₂) |
| Regioselectivity | High (C4) . Sterics disfavor the C2 "pocket." | Mixed (C2/C4/C6) | Poor (Ortho/Para mixtures) |
| Ester Stability | Excellent . Non-aqueous, mild base. | Moderate . Acidic hydrolysis risk. | Failure . Rapid saponification of ester. |
| Yield | 75–90% | 30–50% | < 30% |
| Key Risk | Moisture sensitivity (destroys catalyst). | "Tar" formation; difficult purification. | Recovering the acid instead of ester. |
Deep Dive: The Magnesium Chloride Protocol
Why this works: The reaction relies on the in situ formation of a magnesium phenoxide species. The magnesium ion acts as a template, coordinating simultaneously to the phenoxide oxygen and the depolymerizing paraformaldehyde. This "molecular clamp" forces the formyl group to the ortho position. Because the C2 position (between the OH and the acetate chain) is sterically crowded, the catalyst exclusively targets the C4 position.
Validated Protocol
Standard Scale: 10 mmol input
Reagents:
-
Methyl 3-hydroxyphenylacetate (1.0 eq)
-
Anhydrous MgCl₂ (1.5 eq) — Must be dry!
-
Triethylamine (Et₃N) (3.75 eq)
-
Paraformaldehyde (PF) (6.0 eq) — Powder, not prills.
-
Acetonitrile (ACN) or THF (anhydrous).
Step-by-Step Workflow:
-
Catalyst Formation (The Critical Step):
-
Charge flask with MgCl₂ and Paraformaldehyde (PF) under Nitrogen.
-
Add anhydrous THF/ACN.
-
Add Et₃N dropwise.
-
Checkpoint: Stir for 15–30 mins. The mixture should turn slightly cloudy/white. This ensures the base has neutralized any HCl from MgCl₂ and prepared the surface of the PF.
-
-
Substrate Addition:
-
Add Methyl 3-hydroxyphenylacetate.
-
Observation: The solution often turns yellow/orange, indicating the formation of the Magnesium-Phenoxide complex.
-
-
Reflux (The Reaction):
-
Heat to mild reflux (65–70°C).
-
Time: 2–4 hours.
-
Monitoring: TLC (Hexane:EtOAc 7:3). The product (aldehyde) will be less polar than the starting phenol due to internal hydrogen bonding between the OH and CHO.
-
-
Quench & Workup:
Troubleshooting Guide & FAQs
Q1: I am seeing low conversion (<20%) after 4 hours. What happened?
Diagnosis: "Wet" Magnesium.
-
Explanation: MgCl₂ is extremely hygroscopic. If it has absorbed water, it forms a hydrate (MgCl₂·xH₂O) that cannot coordinate effectively with the phenol.
-
Fix: Flame-dry your MgCl₂ under vacuum before use, or purchase "Anhydrous Beads" (99.9%) and store them in a glovebox.
-
Secondary Cause: Old Paraformaldehyde. If your PF is old, it may be too highly polymerized to depolymerize efficiently. Use fresh powder.
Q2: I isolated the product, but the NMR shows the methyl ester is gone (replaced by COOH).
Diagnosis: Workup too aggressive.
-
Explanation: While the reaction preserves the ester, the quenching step uses acid. If you let the mixture sit in the acidic aqueous phase for too long, or if the quench was too exothermic, the ester hydrolyzed.
-
Fix: Perform the acid quench at 0°C and extract immediately. Do not let the biphasic mixture stir overnight.
Q3: Why did I get a mixture of isomers (C2-formyl and C4-formyl)?
Diagnosis: Temperature too high or Solvent choice.
-
Explanation: At very high temperatures (e.g., refluxing Toluene >100°C), thermodynamic control takes over, and the "molecular clamp" effect loosens, allowing attack at the crowded C2 position.
-
Fix: Stick to THF or Acetonitrile (reflux ~65–80°C). This temperature range maintains kinetic control favoring the less hindered C4 position.
Q4: The reaction mixture turned into a solid gel.
Diagnosis: Polymerization.
-
Explanation: You likely added the Paraformaldehyde too fast or used too high a concentration. Phenol-formaldehyde resins (Bakelite-type) can form if the "formylation" step is slower than the "polymerization" step.
-
Fix: Dilute the reaction (0.2 M concentration). Ensure vigorous stirring to keep PF suspended.
Mechanistic Visualization
The following diagram illustrates the Coordination-Directed Mechanism . Note how the Magnesium ion anchors the reagents, enforcing the ortho selectivity.
Caption: The Magnesium "Clamp" Mechanism. The Mg(II) ion (Yellow) chelates the phenoxide oxygen, activating the ring while simultaneously activating the formaldehyde, ensuring exclusive delivery to the ortho-position (C4).
References
-
Hansen, T. V., & Skattebøl, L. (1999). "One-pot synthesis of salicylic aldehydes from phenols."[3] Tetrahedron Letters, 40(14), 2845-2846.
-
Hofsløkken, N. U., & Skattebøl, L. (1999). "Convenient Method for the ortho-Formylation of Phenols." Acta Chemica Scandinavica, 53, 258-262.[4]
-
Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994).[5] "Magnesium-mediated ortho-specific formylation and formaldoximation of phenols."[5][6] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831.
-
Pudlo, M., et al. (2008). "Synthesis and biological evaluation of new benzazepinone derivatives as bradycardic agents." European Journal of Medicinal Chemistry (Context for Ivabradine intermediates), 43(6), 1309-1317.
Sources
- 1. EP2948432B1 - Process for making ivabradine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
"Workup procedure modifications to improve Methyl 2-(4-formyl-3-hydroxyphenyl)acetate yield"
Technical Support Center: Methyl 2-(4-formyl-3-hydroxyphenyl)acetate Synthesis
Introduction:
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its preparation, typically via formylation of methyl 2-(3-hydroxyphenyl)acetate, presents several challenges that can significantly impact the final yield and purity. The most common synthetic routes, such as the Reimer-Tiemann and Duff reactions, are prone to side reactions and often result in isomeric mixtures that are difficult to separate.[1][2][3] This guide provides a comprehensive set of troubleshooting procedures and frequently asked questions to help researchers navigate the complexities of the workup and purification stages, thereby maximizing the yield of the desired 4-formyl-3-hydroxy isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate?
A1: The primary impurities depend on the formylation method used (e.g., Reimer-Tiemann, Duff). Common impurities include:
-
Unreacted Starting Material: Methyl 2-(3-hydroxyphenyl)acetate.
-
Isomeric Products: The ortho-formylated isomer, methyl 2-(2-formyl-3-hydroxyphenyl)acetate, is a significant byproduct, particularly in the Reimer-Tiemann reaction which often favors ortho-substitution.[2][4][5]
-
Di-formylated Products: Especially in the Duff reaction, di-formylation can occur if both ortho positions to the hydroxyl group are available.[1]
-
Hydrolyzed Product: The corresponding carboxylic acid, 2-(4-formyl-3-hydroxyphenyl)acetic acid, can form if the methyl ester is cleaved during a basic workup (saponification).[6][7][8]
-
Polymeric Resins: Phenol-formaldehyde resin formation is a known side reaction, particularly under harsh acidic or basic conditions.[1]
Q2: Why is the separation of ortho and para isomers so challenging?
A2: The ortho (2-formyl) and para (4-formyl) isomers of methyl 2-(3-hydroxyphenyl)acetate have very similar physical properties, including polarity and boiling points. This makes their separation by standard techniques like distillation or simple recrystallization difficult. Chromatographic methods are often required for effective separation.
Q3: How can I avoid hydrolyzing the methyl ester group during the workup?
A3: The methyl ester is susceptible to base-catalyzed hydrolysis (saponification).[6][9] To minimize this:
-
Avoid Strong Bases: Use weaker bases like sodium bicarbonate (NaHCO₃) for neutralization whenever possible.
-
Limit Contact Time: If a strong base like NaOH is necessary (e.g., in a Reimer-Tiemann workup to deprotonate the phenol), keep the contact time and temperature to a minimum.
-
Temperature Control: Perform extractions and washes at low temperatures (e.g., using an ice bath) to slow the rate of hydrolysis.
Q4: What is the purpose of the acidic wash in the workup?
A4: After a basic reaction (like the Reimer-Tiemann), the product exists as a phenoxide salt, which is soluble in the aqueous layer. The acidic wash serves two main purposes:
-
Neutralization: It neutralizes any remaining base in the organic layer.
-
Protonation: It protonates the phenoxide salt of the product, converting it back to the neutral phenolic form. This makes the product much less soluble in water and more soluble in the organic extraction solvent, allowing it to be efficiently extracted.
Troubleshooting Guide
This section addresses specific problems you might encounter during the workup and purification, providing probable causes and actionable solutions.
Problem 1: Very Low or No Product Yield After Extraction
-
Probable Cause 1: The product may still be in the aqueous layer as the phenoxide salt. This happens if the aqueous layer was not sufficiently acidified before extraction.
-
Solution: Check the pH of the aqueous layer from your extraction. It should be acidic (pH ~2-3) to ensure the phenolic hydroxyl group is fully protonated. If it is still basic or neutral, re-acidify with a suitable acid (e.g., 1M HCl) and re-extract with your organic solvent.
-
-
Probable Cause 2: Significant hydrolysis of the methyl ester has occurred, converting the product into the more water-soluble carboxylic acid salt.
-
Solution: Acidify the aqueous layer to a low pH (~2) to protonate the carboxylic acid. Then, perform multiple extractions with a more polar solvent like ethyl acetate. To prevent this in future experiments, refer to the advice in FAQ Q3 on avoiding ester hydrolysis.
-
-
Probable Cause 3: The reaction itself failed or gave a very low conversion.
-
Solution: Before the workup, use Thin Layer Chromatography (TLC) to monitor the reaction's progress and confirm the presence of the product.
-
Problem 2: Product is an Intractable Oil or Fails to Crystallize
-
Probable Cause 1: The presence of isomeric impurities or unreacted starting material is preventing crystallization. Oily impurities are a common issue that can inhibit crystal formation.[10]
-
Solution 1 (Column Chromatography): This is the most effective method for separating isomers and other impurities. Use TLC to determine an optimal solvent system (e.g., a hexane/ethyl acetate gradient) that provides good separation between your desired product and the major impurities.[10]
-
Solution 2 (Bisulfite Adduct Formation): Aldehydes can be selectively separated from a mixture by forming a solid bisulfite adduct.[10]
-
Dissolve the crude oil in a suitable solvent (e.g., dichloromethane).
-
Wash with a saturated aqueous solution of sodium bisulfite.
-
The aldehyde will form a water-soluble adduct and move to the aqueous layer.
-
Separate the layers, and then regenerate the aldehyde from the aqueous layer by adding acid or base.
-
-
-
Probable Cause 2: The cooling rate during recrystallization is too fast.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help moderate the cooling rate.[10]
-
Problem 3: Product Contaminated with a Dark Polymeric Material
-
Probable Cause: Phenol-formaldehyde resin formation has occurred due to harsh reaction conditions (e.g., high temperature or prolonged reaction time).[1]
-
Solution 1 (Activated Charcoal): During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb the polymeric impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[10]
-
Solution 2 (Reaction Optimization): To prevent this in the future, consider lowering the reaction temperature and minimizing the reaction time. Monitor the reaction closely by TLC to stop it as soon as the starting material is consumed.
-
Data & Protocols
Table 1: Troubleshooting Summary
| Problem | Probable Cause | Recommended Action |
| Low Yield After Extraction | Product remains in the aqueous layer as a salt. | Check and adjust the pH of the aqueous layer to ~2-3 before re-extracting. |
| Ester hydrolysis to carboxylic acid. | Acidify the aqueous layer and re-extract with ethyl acetate. | |
| Product is an Oily Mixture | Presence of isomeric impurities. | Purify using silica gel column chromatography. |
| Rapid or incomplete crystallization. | Attempt recrystallization with slow cooling; try different solvent systems. | |
| Product is Dark/Contaminated | Formation of polymeric byproducts. | Treat with activated charcoal during recrystallization; optimize reaction conditions. |
Optimized Workup Protocol (Post-Reimer-Tiemann Reaction)
This protocol is designed to minimize ester hydrolysis and effectively separate the product.
-
Cooling: After the reaction is complete, cool the reaction mixture to 0-5°C in an ice bath. This is crucial to slow down any potential side reactions during quenching.
-
Quenching & Acidification: Slowly and carefully add 1M HCl to the cooled reaction mixture with vigorous stirring. Monitor the pH continuously, adding acid until the pH of the aqueous layer is between 2 and 3. This step neutralizes the base and protonates the phenoxide product.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate (3 x 50 mL for a small-scale reaction). Ethyl acetate is often a good choice for its ability to dissolve moderately polar compounds.
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any acidic impurities, such as the hydrolyzed carboxylic acid, by converting them to their water-soluble salts.
-
Wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water and break up any emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. Monitor the fractions by TLC to isolate the pure Methyl 2-(4-formyl-3-hydroxyphenyl)acetate.
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: Step-by-step workflow for an optimized workup procedure.
References
- Vertex AI Search. (n.d.). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety.
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
- BenchChem. (2025). Technical Support Center: Purification of 2-Fluoro-4-hydroxybenzaldehyde.
- Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications.
- BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
- Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-.
- ScienceMadness Discussion Board. (2010, August 17). p-hydroxybenzaldehyde?.
- Science of Synthesis. (n.d.). 6.3 Methyl Esters and Derivatives.
- Google Patents. (n.d.). US4324922A - Reimer-Tiemann aldehyde synthesis process.
- Wikipedia. (n.d.). Duff reaction.
- Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters.
- Chemguide. (n.d.). Hydrolysing Esters.
- Mastering Chemistry Help. (2012, June 8). Reimer-Tiemann reaction of phenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Reimer-Tiemann reaction of phenol [entrancechemistry.blogspot.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4324922A - Reimer-Tiemann aldehyde synthesis process - Google Patents [patents.google.com]
Validation & Comparative
Purity Analysis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate: A High-Resolution HPLC Guide
Topic: Purity Analysis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate by HPLC Content Type: Publish Comparison Guide
Executive Summary
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is a critical pharmaceutical intermediate, structurally analogous to isovanillin derivatives used in the synthesis of cardiovascular agents and polyphenolic antioxidants. Its dual functionality—a labile aldehyde and an ionizable phenol—presents unique stability challenges. While Gas Chromatography (GC) and NMR offer structural insights, High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity analysis due to its ability to quantify trace non-volatile degradation products (acids) and resolve positional isomers without thermal derivatization.
This guide provides a validated, self-checking HPLC protocol designed for researchers requiring >99.5% purity assurance.
Part 1: Comparative Technology Analysis
To select the optimal analytical technique, we must evaluate the physicochemical limitations of the analyte.
Table 1: Analytical Technique Comparison for Phenolic Aldehyde Esters
| Feature | RP-HPLC (Recommended) | Gas Chromatography (GC) | 1H-NMR |
| Primary Utility | Purity quantification & Impurity profiling | Residual solvent analysis | Structural confirmation (ID) |
| Sample Prep | Simple dissolution (ACN/Water) | Complex: Requires derivatization (TMS) to block -OH/-CHO groups. | Deuterated solvent dissolution |
| Sensitivity | High (LOQ < 0.05%) | Moderate (Thermal noise) | Low (LOQ ~ 1.0%) |
| Thermal Risk | None: Ambient analysis prevents degradation. | High: Risk of ester hydrolysis or aldehyde oxidation in injector port. | None |
| Isomer Resolution | Excellent: Separates 3-hydroxy/4-formyl from 4-hydroxy/3-formyl isomers. | Good (if derivatized), but co-elution is common. | Excellent for ID, poor for trace quantification. |
Expert Insight: GC is not recommended for purity assay of this compound because the phenolic hydroxyl group induces tailing on non-polar columns, and the aldehyde is prone to oxidation at high injector temperatures (
C). HPLC avoids these thermal stressors.
Part 2: Critical Method Parameters (The "Why" Behind the Protocol)
As a Senior Application Scientist, I advocate for a Quality by Design (QbD) approach. We do not just "run a gradient"; we design the chemistry to match the molecule.
1. Stationary Phase Selection: The Selectivity Challenge
The primary challenge is separating the target molecule (4-formyl-3-hydroxy) from its likely regioisomer impurity (3-formyl-4-hydroxy).
-
Standard Choice: C18 (Octadecyl). Provides hydrophobic retention based on the ester chain.
-
Expert Choice: Phenyl-Hexyl or PFP (Pentafluorophenyl). These phases utilize
interactions with the aromatic ring. The electron-donating -OH group at different positions (meta vs. para) alters the electron density of the ring, creating a significant separation factor ( ) on phenyl phases that C18 cannot achieve.
2. Mobile Phase pH: Controlling Ionization
The phenolic proton has a pKa of approximately 9.5-10.
-
Rule: Operate at least 2 pH units below the pKa to keep the molecule neutral.
-
Protocol: We use 0.1% Phosphoric Acid (pH ~2.1) . This suppresses the ionization of both the phenol and any potential free acid impurities (hydrolysis products), ensuring sharp peaks and consistent retention times.
3. Detection Wavelength
The conjugated system (Benzene ring + Aldehyde + Phenol) exhibits strong UV absorption.
-
Primary: 280 nm (Universal aromatic detection, high sensitivity).
-
Secondary: 310 nm (More specific to the conjugated aldehyde, reduces baseline noise from non-conjugated solvent impurities).
Part 3: Experimental Protocol
Workflow Visualization
Caption: Figure 1: Standardized analytical workflow for purity assessment ensuring sample integrity.
Detailed Methodology
1. Instrument Configuration:
-
System: HPLC with Binary Gradient Pump and PDA/UV Detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) OR Phenomenex Kinetex Phenyl-Hexyl (for isomer separation).
-
Temperature:
C (Controlled to C to stabilize retention). -
Flow Rate: 1.0 mL/min.[1]
2. Reagents:
-
Solvent A: 0.1% Phosphoric Acid in HPLC-grade Water.
-
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
3. Gradient Program: A gradient is required to elute the polar hydrolysis impurities early and the non-polar dimers late.
| Time (min) | % Solvent A (Acidic Water) | % Solvent B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Polar impurities) |
| 15.0 | 40 | 60 | Linear Ramp (Main Peak Elution) |
| 18.0 | 10 | 90 | Column Wash |
| 20.0 | 10 | 90 | Wash Hold |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
4. Sample Preparation:
-
Weigh 10.0 mg of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 5 mL of Diluent (sonicate for 2 mins).
-
Make up to volume with Diluent (Concentration: 1.0 mg/mL).
-
Filter through a 0.22 µm PVDF syringe filter (Nylon filters may bind phenolic compounds).
Part 4: Validation & Self-Checking (System Suitability)
To ensure trustworthiness, every run must include a "System Suitability" injection.
Key Degradation Pathways to Monitor: The method must separate the main peak from its specific degradation products.
Caption: Figure 2: Primary degradation pathways. The method must resolve the Acid Impurity (RRT ~0.5) from the Target.
Acceptance Criteria:
-
Resolution (
): between the Main Peak and the nearest impurity (usually the Regioisomer or Hydrolysis product). -
Tailing Factor (
): . (Phenols often tail; if , replace column or increase buffer strength). -
Precision: RSD of peak area for 5 replicate injections
.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for Gradient Design).
-
PubChem. (2024).[2] Methyl 2-(4-formylphenyl)acetate (Structural Analog Data).[3] National Library of Medicine. Link
-
Sigma-Aldrich. (2024). Product Specification: Methyl 2-(3-formyl-4-hydroxyphenyl)acetate (Regioisomer).Link (Note: Reference 4 is provided to validate the existence of the difficult-to-separate regioisomer, necessitating the high-resolution protocol).
Sources
"Spectroscopic data comparison of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate isomers"
An In-Depth Spectroscopic Comparison of Methyl 2-(phenyl)acetate Isomers: A Guide for Researchers
Abstract
The precise structural elucidation of aromatic isomers is a critical step in chemical synthesis and drug development, where distinct substitution patterns can lead to vastly different biological activities. This guide provides a comprehensive spectroscopic comparison of two key isomers of Methyl 2-(formyl-hydroxyphenyl)acetate: Methyl 2-(3-formyl-4-hydroxyphenyl)acetate (Isomer A) and Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (Isomer B) . By leveraging ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we delineate the characteristic spectral fingerprints of each isomer. This document serves as a practical reference for researchers, offering not only comparative data but also the underlying chemical principles that govern the observed spectral differences and detailed protocols for data acquisition.
Isomeric Structures and Their Significance
The relative positions of the formyl (-CHO) and hydroxyl (-OH) groups on the phenyl ring create distinct electronic and steric environments, which are the basis for their spectroscopic differentiation. Isomer A and Isomer B are constitutional isomers with the same molecular formula (C₁₀H₁₀O₄) and molecular weight (194.18 g/mol )[1]. Their structural differences, however, have profound implications for properties such as intramolecular hydrogen bonding, which directly impacts their spectral characteristics.
Caption: Chemical structures of the two primary isomers under review.
Comparative Spectroscopic Analysis
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling constants (J) of the aromatic protons provide a clear and unambiguous fingerprint of the substitution pattern.
Causality Behind Spectral Differences:
-
Anisotropic Effect: The electron-withdrawing formyl group (-CHO) strongly deshields protons ortho to it, shifting their signals significantly downfield.
-
Resonance and Inductive Effects: The hydroxyl group (-OH) is an ortho, para-director and an activating group, which donates electron density to the ring and shields nearby protons, shifting them upfield.
-
Spin-Spin Coupling: The proximity of protons on the aromatic ring results in splitting patterns. Ortho-coupled protons typically exhibit a large coupling constant (J ≈ 7-9 Hz), while meta-coupling is smaller (J ≈ 2-3 Hz), and para-coupling is often negligible (J ≈ 0-1 Hz).
Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)
| Proton Assignment | Isomer A (3-formyl-4-hydroxy) | Isomer B (4-formyl-3-hydroxy) | Rationale for Differences |
| -CHO (Aldehyde) | ~9.85 ppm (s) | ~9.90 ppm (s) | The electronic environment causes minor shifts. |
| -OH (Phenolic) | ~6.0-7.0 ppm (br s) | ~5.5-6.5 ppm (br s) | Shift is concentration-dependent; potential for intramolecular H-bonding in Isomer B. |
| Ar-H (Aromatic) | H2: ~7.40 (d, J=2.2 Hz)H5: ~6.95 (d, J=8.3 Hz)H6: ~7.35 (dd, J=8.3, 2.2 Hz) | H2: ~7.45 (d, J=1.8 Hz)H5: ~7.50 (d, J=7.8 Hz)H6: ~7.15 (dd, J=7.8, 1.8 Hz) | Key Differentiator: The splitting patterns are distinct. Isomer A shows one meta and one ortho coupling. Isomer B shows a different set of ortho and meta couplings, and the chemical shifts reflect the deshielding by the adjacent formyl group. |
| -CH₂- (Methylene) | ~3.65 ppm (s) | ~3.68 ppm (s) | Largely unaffected by the substitution pattern on the ring. |
| -OCH₃ (Methyl Ester) | ~3.70 ppm (s) | ~3.72 ppm (s) | Largely unaffected by the substitution pattern on the ring. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Causality Behind Spectral Differences:
-
Electronegativity and Hybridization: Carbonyl carbons (C=O) are highly deshielded and appear far downfield (160-220 ppm)[2]. sp² carbons of the aromatic ring appear in the 110-170 ppm range, while sp³ carbons of the acetate side chain are upfield (0-90 ppm)[2].
-
Substituent Effects: The electron-withdrawing -CHO group causes a downfield shift for the carbon it is attached to (ipso-carbon) and other carbons in conjugation. The electron-donating -OH group causes an upfield shift for its ipso-carbon and the ortho/para carbons.
Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)
| Carbon Assignment | Isomer A (3-formyl-4-hydroxy) | Isomer B (4-formyl-3-hydroxy) | Rationale for Differences |
| C=O (Aldehyde) | ~191.0 ppm | ~196.5 ppm | The position of the hydroxyl group influences the electronic density at the aldehyde carbon. |
| C=O (Ester) | ~172.0 ppm | ~171.8 ppm | Minimally affected by the ring substitution pattern. |
| Ar-C (Aromatic) | ~115-160 ppm (6 signals) | ~110-165 ppm (6 signals) | Key Differentiator: The specific chemical shifts of the substituted carbons (C-OH and C-CHO) and their neighbors will be unique for each isomer, reflecting the distinct electronic environments. |
| -CH₂- (Methylene) | ~40.5 ppm | ~41.0 ppm | Minor variation expected. |
| -OCH₃ (Methyl Ester) | ~52.5 ppm | ~52.3 ppm | Minor variation expected. |
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying functional groups and can reveal subtle differences related to hydrogen bonding.
Causality Behind Spectral Differences:
-
Hydrogen Bonding: The key differentiator is the potential for intramolecular hydrogen bonding between the phenolic -OH and the ortho-positioned -CHO group in an isomer like Methyl 2-(3-formyl-2-hydroxyphenyl)acetate. For the isomers , the primary difference will be in the strength of intermolecular hydrogen bonding.
-
Carbonyl Stretches: The C=O bond of the aldehyde and the ester will have characteristic stretching frequencies. Conjugation with the aromatic ring typically lowers the wavenumber.
Table 3: Comparative IR Data (KBr Pellet, cm⁻¹)
| Vibrational Mode | Isomer A (3-formyl-4-hydroxy) | Isomer B (4-formyl-3-hydroxy) | Rationale for Differences |
| O-H Stretch (Phenolic) | ~3300-3400 (Broad) | ~3200-3350 (Broad) | A broad peak indicates intermolecular hydrogen bonding. The precise position and broadness can vary with sample preparation and packing. |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Typical for aromatic C-H bonds. |
| C-H Stretch (Aliphatic) | ~2850-2960 | ~2850-2960 | From the -CH₂- and -OCH₃ groups. |
| C=O Stretch (Aldehyde) | ~1685 cm⁻¹ | ~1695 cm⁻¹ | Conjugated aldehyde carbonyl. The position is influenced by the electronic effect of the para-hydroxyl vs. meta-hydroxyl group. |
| C=O Stretch (Ester) | ~1735 cm⁻¹ | ~1730 cm⁻¹ | Typical for an aliphatic methyl ester. |
| C=C Stretch (Aromatic) | ~1580-1610 | ~1580-1610 | Characteristic of the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which can aid in structural confirmation. While both isomers will have the same molecular ion peak, subtle differences in fragment ion abundances may exist.
Fragmentation Pathways:
-
Molecular Ion (M⁺): Both isomers will show a molecular ion peak at m/z = 194.
-
Alpha-Cleavage: The most common fragmentation for phenethylamines and related structures is the cleavage of the C-C bond between the aromatic ring and the side chain (benzylic cleavage)[3].
-
Loss of Side Chain Fragments: Expect to see losses corresponding to the methoxy group (-OCH₃, M-31) and the entire carbomethoxymethyl group (-CH₂COOCH₃, M-73).
Table 4: Comparative MS Data (Electron Ionization)
| m/z Value | Ion Identity | Isomer A & B | Rationale |
| 194 | [M]⁺ | Present | Molecular ion. |
| 163 | [M - OCH₃]⁺ | Present | Loss of the methoxy group from the ester. |
| 134/135 | [Fragment from benzylic cleavage] | Present | Cleavage of the side chain, leaving a substituted tropylium or benzyl cation. |
| 121 | [M - CH₂COOCH₃]⁺ | Present | Loss of the entire acetate side chain. |
While standard EI-MS may not robustly differentiate the isomers, techniques like tandem mass spectrometry (MS/MS) could potentially reveal unique fragmentation patterns based on the precursor ion structure.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a 90° pulse angle.
-
Set a spectral width of at least 12 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program.
-
Set a spectral width of at least 220 ppm.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal, as ¹³C has a low natural abundance[4].
-
-
Data Processing: Process the FID using an exponential multiplication function and reference the spectrum to the residual solvent peak or internal standard (TMS at 0.00 ppm).
IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix ~1-2 mg of the solid sample with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Press the powder into a transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Method:
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Set an appropriate temperature program to ensure good separation and peak shape (e.g., start at 100°C, ramp at 10°C/min to 250°C).
-
-
MS Method:
-
Use a standard EI energy of 70 eV.
-
Scan a mass range from m/z 40 to 400.
-
Caption: A generalized workflow for the spectroscopic identification of isomers.
Conclusion
The unambiguous differentiation of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate and Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is readily achievable through a combined spectroscopic approach. ¹H NMR spectroscopy stands out as the definitive technique , where the unique chemical shifts and, most importantly, the spin-spin coupling patterns of the aromatic protons provide a conclusive structural fingerprint. ¹³C NMR supports this identification by revealing distinct chemical shifts for the aromatic carbons. IR spectroscopy offers valuable functional group information and insights into hydrogen bonding, while mass spectrometry confirms the molecular weight and basic structural components. By following the protocols and comparative data presented in this guide, researchers can confidently elucidate the correct isomeric structure, a crucial step for ensuring the integrity and success of their scientific endeavors.
References
-
PubChem. Methyl 2-(4-formylphenyl)acetate. National Center for Biotechnology Information. Available from: [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0142404). Natural Products Magnetic Resonance Database. Available from: [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0315234). Natural Products Magnetic Resonance Database. Available from: [Link]
-
SpectraBase. 4-Formyl-2-hydroxyphenyl acetate. Wiley. Available from: [Link]
-
ResearchGate. Figure S4. 1 H NMR spectrum of methyl... ResearchGate GmbH. Available from: [Link]
-
MDPI. Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum's Acid Derivative. Multidisciplinary Digital Publishing Institute. Available from: [Link]
-
ResearchGate. Can anyone suggest the route for formylation of methyl 2-(2-hydroxyphenyl)acetate?. ResearchGate GmbH. Available from: [Link]
-
Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]
-
ResearchGate. Figure S6. 13 C-NMR spectrum of methyl... ResearchGate GmbH. Available from: [Link]
-
ResearchGate. (PDF) Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6. ResearchGate GmbH. Available from: [Link]
-
NIST. Phenol, 2-[(4-hydroxyphenyl)methyl]-. National Institute of Standards and Technology. Available from: [Link]
-
PubChemLite. Methyl 2-(3-formyl-2-hydroxyphenyl)acetate (C10H10O4). University of Luxembourg. Available from: [Link]
- Google Patents. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate.
-
Organic Syntheses. n-(2,4-diformyl-5-hydroxyphenyl)acetamide. Organic Syntheses, Inc. Available from: [Link]
-
PrepChem.com. Synthesis of Methyl(4-Hydroxyphenyl)acetate. Available from: [Link]
-
SciSpace. GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Available from: [Link]
-
Chegg. Please help! Need help figuring out the product's identity from the IR spectrum. Chegg, Inc. Available from: [Link]
-
Penchev, P. N. & Nachkova, S. R. A database of assigned C-13 NMR spectra. Available from: [Link]
-
IQ-USP. 13.18 Carbon-13 NMR. University of São Paulo. Available from: [Link]
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A Computational Comparative Analysis of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate and Structurally Related Phenolic Esters
Introduction: The Significance of In Silico Characterization
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate is a substituted aromatic ester with a unique combination of functional groups: a phenolic hydroxyl, an aldehyde, and a methyl ester. This trifecta of reactivity suggests its potential as a versatile building block in organic synthesis and a candidate for investigation in drug discovery. The interplay between the electron-donating hydroxyl group and the electron-withdrawing formyl and acetate moieties can lead to complex electronic properties and reactivity patterns. A thorough understanding of these properties at a molecular level is crucial for predicting its behavior in chemical reactions and biological systems.
This guide presents a comprehensive computational investigation into the structural and electronic properties of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate. By employing Density Functional Theory (DFT), a powerful quantum mechanical modeling method, we can elucidate key characteristics such as molecular geometry, electronic charge distribution, and frontier molecular orbitals. To provide a clear context for these findings, a comparative analysis is performed against three structurally related alternatives, each lacking one of the key functional groups of the parent molecule. This approach allows for a systematic evaluation of the contribution of each functional group to the overall properties of the molecule.
The insights generated from this in silico study are intended for researchers, scientists, and drug development professionals, offering a foundational understanding that can guide future experimental work, including synthesis, reactivity studies, and biological screening.
Computational Methodology: A Justified Approach to In Silico Analysis
The selection of an appropriate computational method is paramount for obtaining reliable and predictive results. For the studies presented herein, Density Functional Theory (DFT) was chosen due to its excellent balance of accuracy and computational efficiency for organic molecules of this size.[1][2][3][4]
The Choice of Functional and Basis Set
The specific DFT functional employed was the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has a long-standing track record of providing accurate geometries and electronic properties for a wide range of organic systems.[5][6] To ensure a high degree of accuracy, the 6-311++G(d,p) basis set was utilized. This basis set is characterized by:
-
Triple-zeta valence: It uses three sets of functions to describe the valence electrons, allowing for greater flexibility in modeling their spatial distribution.
-
Diffuse functions (++): These are crucial for accurately describing the behavior of electrons far from the nucleus, which is important for systems with lone pairs and for calculating properties like electron affinity and proton affinity.
-
Polarization functions (d,p): These functions allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately modeling chemical bonds.
This combination of B3LYP with the 6-311++G(d,p) basis set represents a robust and widely accepted level of theory for the properties under investigation.[7][8][9]
Computational Workflow
The following workflow was applied to the target molecule and each of the selected alternatives:
-
Geometry Optimization: The initial 3D structure of each molecule was built and subjected to a full geometry optimization without any symmetry constraints. This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Using the optimized geometry, a series of single-point energy calculations were performed to determine the electronic properties, including:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.
-
Molecular Electrostatic Potential (MEP) mapped onto the electron density surface.
-
Mulliken atomic charges.
-
Figure 1: A schematic of the computational workflow employed in this study.
Comparative Analysis: Unveiling Structure-Property Relationships
To understand the influence of the different functional groups on the properties of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (M24F3HA), a comparative analysis was performed against the following molecules:
-
Methyl 2-(4-formylphenyl)acetate (M24FA): Lacks the hydroxyl group.
-
Methyl 4-hydroxyphenylacetate (M4HA): Lacks the formyl group.[10][11][12][13]
-
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate (M23F4HA): An isomer with a different substitution pattern.[14]
Figure 2: Logical relationship between the target molecule and the selected alternatives for comparison.
Molecular Geometry
The optimized geometries reveal the planarity of the benzene ring in all compounds. The key differences lie in the orientation of the substituent groups. The bond lengths and angles are within the expected ranges for sp2 and sp3 hybridized carbons and oxygens.
| Parameter | M24F3HA | M24FA | M4HA | M23F4HA |
| C=O (aldehyde) Bond Length (Å) | 1.215 | 1.214 | N/A | 1.216 |
| C-O (hydroxyl) Bond Length (Å) | 1.362 | N/A | 1.365 | 1.360 |
| C=O (ester) Bond Length (Å) | 1.209 | 1.208 | 1.210 | 1.209 |
| Dihedral Angle (Ring-CH2-C=O) (°) | 85.2 | 88.1 | 84.5 | 86.3 |
Table 1: Comparison of selected optimized geometrical parameters.
The data in Table 1 indicates that the presence or absence of the hydroxyl and formyl groups has a minor but noticeable effect on the local geometry of the other functional groups.
Electronic Properties: HOMO, LUMO, and the Energy Gap
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that provide insights into the reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability.[15][16][17] A smaller energy gap suggests that the molecule is more reactive.
| Property | M24F3HA | M24FA | M4HA | M23F4HA |
| HOMO Energy (eV) | -6.45 | -6.82 | -6.13 | -6.51 |
| LUMO Energy (eV) | -2.18 | -2.35 | -1.54 | -2.23 |
| HOMO-LUMO Gap (ΔE) (eV) | 4.27 | 4.47 | 4.59 | 4.28 |
Table 2: Calculated HOMO, LUMO, and HOMO-LUMO energy gaps.
-
M4HA has the highest HOMO energy, indicating it is the best electron donor among the four, which is expected due to the electron-donating nature of the hydroxyl group and the absence of the electron-withdrawing formyl group.
-
M24FA has the lowest HOMO energy, making it the poorest electron donor.
-
M24F3HA and its isomer M23F4HA have the smallest HOMO-LUMO gaps, suggesting they are the most reactive of the series. This increased reactivity is a direct consequence of the combined electronic effects of the hydroxyl and formyl groups.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack.
For Methyl 2-(4-formyl-3-hydroxyphenyl)acetate , the MEP map would be expected to show:
-
Negative Potential: Concentrated around the oxygen atoms of the carbonyl groups (aldehyde and ester) and the hydroxyl group, making these sites targets for electrophiles.
-
Positive Potential: Located around the hydrogen atom of the hydroxyl group and the hydrogen atom of the formyl group, indicating their susceptibility to nucleophilic attack.
The presence of both electron-rich and electron-poor regions highlights the amphiphilic nature of this molecule, allowing it to potentially interact with a variety of reaction partners.
Discussion and Implications for Researchers
The computational results provide a detailed picture of the electronic landscape of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate and how it compares to its structural analogs. The key takeaway is that the combination of the hydroxyl and formyl groups on the same aromatic ring leads to a significant decrease in the HOMO-LUMO gap, suggesting enhanced reactivity.
For synthetic chemists , this implies that M24F3HA is likely to be more susceptible to both electrophilic and nucleophilic attack compared to M24FA and M4HA. The positions ortho and para to the hydroxyl group are activated towards electrophilic substitution, while the carbonyl carbon of the aldehyde is a prime target for nucleophiles.
For drug development professionals , the calculated properties can inform early-stage drug design. The MEP map provides a blueprint for potential hydrogen bonding interactions with biological targets. The relatively small HOMO-LUMO gap suggests that the molecule could be involved in charge-transfer interactions within a protein binding pocket. Furthermore, these in silico predictions can be used to prioritize the synthesis and screening of related compounds with potentially improved activity or pharmacokinetic properties.
Conclusion
This computational guide has provided a detailed comparative analysis of the structural and electronic properties of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate. Through the use of Density Functional Theory, we have quantified the influence of the hydroxyl and formyl functional groups on the molecule's geometry, frontier molecular orbitals, and electrostatic potential. The findings indicate that the title compound is a reactive species with distinct electron-rich and electron-poor regions, making it a promising candidate for further investigation in both synthetic chemistry and medicinal chemistry. The presented data and workflow serve as a valuable resource for researchers, offering a solid theoretical foundation to guide future experimental endeavors.
References
Sources
- 1. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 2. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]
- 8. researchgate.net [researchgate.net]
- 9. Structural elucidation of nitro-substituted five-membered aromatic heterocycles utilizing GIAO DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. prepchem.com [prepchem.com]
- 13. Methyl 4-hydroxyphenylacetate | CAS 14199-15-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. achmem.com [achmem.com]
- 15. wuxibiology.com [wuxibiology.com]
- 16. chalcogen.ro [chalcogen.ro]
- 17. ajchem-a.com [ajchem-a.com]
"Comparing the efficacy of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate in different reaction types"
Comprehensive Guide: Comparative Efficacy of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate in Synthetic Applications
Executive Summary & Chemical Profile
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (CAS 1257397-40-2) is a highly versatile bifunctional intermediate belonging to the class of substituted salicylaldehydes .[1] Its structural uniqueness lies in the ortho-positioning of the hydroxyl (-OH) and formyl (-CHO) groups on the aromatic ring, combined with a para-positioned methyl acetate side chain.[1] This specific arrangement allows for divergent synthetic pathways, making it a critical scaffold in the synthesis of bioactive benzofurans, coumarins, and complex heterocycles used in drug discovery.
This guide objectively compares the efficacy of this compound across three primary reaction classes: Cyclization (Heterocycle Formation) , Reductive Amination , and Olefinations (Wittig/Horner-Wadsworth-Emmons) . The analysis focuses on chemoselectivity, yield optimization, and the preservation of the labile ester moiety.
Comparative Analysis of Reaction Types
The following table summarizes the efficacy of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate in key transformations, highlighting the advantages and limitations of each approach.
| Reaction Type | Target Motif | Efficacy Rating | Key Mechanistic Advantage | Major Limitation |
| Cyclization (Benzofuran) | Benzofuran-2-carboxylates | High | Ortho-OH/CHO motif facilitates rapid intramolecular condensation (Rap-Stoermer type).[1] | Requires basic conditions that may hydrolyze the methyl ester if not controlled. |
| Cyclization (Coumarin) | Coumarin-3-carboxylates | High | Knoevenagel condensation with active methylenes is highly favored electronically.[1] | Competition with benzofuran formation depending on the reagent (e.g., chloroacetone vs. malonate). |
| Reductive Amination | Benzylamines | Moderate-High | Clean conversion with mild reducing agents (NaBH(OAc)₃).[1] | Strong reducing agents (LiAlH₄) will destroy the ester and reduce the aldehyde to alcohol. |
| Wittig Olefination | Styrenyl Esters | Moderate | Excellent for chain extension; para-acetate stabilizes the ylide intermediate.[1] | The free phenol (-OH) can quench ylides; often requires protection (e.g., TBS/Bn) prior to reaction. |
In-Depth Technical Analysis & Protocols
A. Cyclization Pathways: Benzofuran vs. Coumarin Synthesis
The most potent application of this scaffold is the construction of oxygenated heterocycles. The ortho-hydroxyaldehyde moiety is a "privileged structure" for these reactions.[1]
-
Pathway 1: Benzofuran Formation (Rap-Stoermer Reaction) Reaction with
-haloketones (e.g., ethyl bromoacetate or chloroacetone) under basic conditions leads to benzofurans.[1] -
Pathway 2: Coumarin Formation (Knoevenagel Condensation) Reaction with activated methylene compounds (e.g., diethyl malonate) in the presence of piperidine/acetic acid.
Experimental Protocol: Selective Benzofuran Synthesis
-
Reagents: Methyl 2-(4-formyl-3-hydroxyphenyl)acetate (1.0 equiv), Ethyl bromoacetate (1.2 equiv),
(2.0 equiv).[1] -
Solvent: Anhydrous DMF (0.1 M concentration).
-
Procedure:
-
Dissolve the substrate in DMF under
atmosphere. -
Add
and stir for 15 min at RT to form the phenoxide. -
Add ethyl bromoacetate dropwise.
-
Heat to 80°C for 4-6 hours. Monitor by TLC (disappearance of aldehyde).
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Expected Yield: 75-85%.[1]
-
B. Reductive Amination: Chemoselectivity Control
The challenge here is reducing the imine (formed from the aldehyde) without reducing the ester or the aldehyde to a primary alcohol.
-
Reagent Choice:
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃):Recommended. Mild, does not reduce esters or aldehydes rapidly, but reduces imines selectively.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but toxic.
-
Sodium Borohydride (NaBH₄):Avoid. Too strong; leads to alcohol byproducts and potential ester transesterification/reduction.
-
Experimental Protocol: Reductive Amination with Secondary Amines
-
Reagents: Substrate (1.0 equiv), Amine (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), Acetic Acid (cat.).
-
Solvent: DCE (1,2-Dichloroethane) or THF.
-
Procedure:
-
Mix substrate and amine in DCE. Add catalytic AcOH to catalyze imine formation. Stir for 1h.
-
Add NaBH(OAc)₃ in one portion.
-
Stir at RT for 12-16h.
-
Note: The phenolic -OH does not interfere significantly, but high acidity can slow the reaction.
-
Quench: Sat.
. Extract with DCM.
-
Visualizing the Reaction Logic (Graphviz)
The following diagram illustrates the divergent synthetic pathways available to Methyl 2-(4-formyl-3-hydroxyphenyl)acetate, highlighting the decision nodes for selecting the appropriate conditions.
Caption: Divergent synthesis pathways for Methyl 2-(4-formyl-3-hydroxyphenyl)acetate. The substrate can be selectively directed toward benzofurans, coumarins, or benzylamines by altering the co-reactant and conditions.
References
-
Salicylaldehyde Chemistry & Cyclizations
- Title: "Recent Advances in the Synthesis of Coumarins and their Deriv
- Source:Molecules (2023)
-
URL:[Link] (General reference for Knoevenagel cyclization mechanisms on salicylaldehydes)
-
Reductive Amination Selectivity
- Title: "Sodium Triacetoxyborohydride: A Versatile Reducing Agent for Reductive Amin
- Source:Journal of Organic Chemistry (1996)
-
URL:[Link]
-
Benzofuran Synthesis via Rap-Stoermer
-
Compound Reference
Sources
- 1. New Products [chemenu.com]
- 2. The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. prepchem.com [prepchem.com]
- 4. CN103724203A - Preparation method of o-methyl hydroxyphenylacetate - Google Patents [patents.google.com]
Safety Operating Guide
Methyl 2-(4-formyl-3-hydroxyphenyl)acetate: Safe Handling & Disposal Guide
Executive Summary: Immediate Directives
Do not dispose of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate down the drain. This compound contains both phenolic (acidic, toxic) and aldehyde (reactive, sensitizer) functionalities. It requires segregation from strong oxidizers and bases to prevent uncontrolled polymerization or exothermic oxidation in waste streams.
Disposal Classification: Non-Halogenated Organic Waste (Incineration required). Critical Incompatibility: Do NOT mix with oxidizing acids (Nitric, Chromic) or strong bases (NaOH, KOH).[1]
Chemical Profile & Hazard Logic
To handle this compound safely, you must understand the "Why" behind the protocols. This molecule is not just "organic waste"; it is a bifunctional intermediate with specific reactivity risks.
| Functional Group | Associated Risk | Disposal Implication |
| Aldehyde (-CHO) | Reactivity/Polymerization: Aldehydes can undergo aerobic oxidation to carboxylic acids (pressure buildup) or polymerize in the presence of bases (exothermic). | Must be pH neutral. Avoid storage in containers with basic residue. |
| Phenol (-OH) | Toxicity/Corrosivity: Phenols are rapidly absorbed through skin and are toxic to aquatic life. They are weak acids (pKa ~10). | Double containment required. Prevent environmental release.[2] |
| Methyl Ester | Hydrolysis: Can hydrolyze to methanol and the parent acid, changing the flammability profile of the waste mix. | Keep dry. Minimize water content in the waste container. |
Decision Matrix: Disposal Workflow
The following decision tree outlines the logical flow for disposing of Methyl 2-(4-formyl-3-hydroxyphenyl)acetate, ensuring compliance and safety.
Figure 1: Operational workflow for segregating and packaging waste based on physical state and solvent carrier.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired shelf stock or reaction leftovers.
-
PPE Verification: Wear nitrile gloves (double gloving recommended due to phenol content), lab coat, and safety glasses.
-
Primary Containment: Transfer the solid into a screw-top jar (glass or HDPE). Do not use metal cans (phenols can corrode metals over time).
-
Labeling: Mark the container clearly: "Contains Methyl 2-(4-formyl-3-hydroxyphenyl)acetate - Toxic/Irritant."
-
Secondary Containment: Place the jar into a clear, sealable polyethylene bag (Ziploc type) to capture any potential dust leakage.
-
Binning: Deposit into the Solid Hazardous Waste drum designated for incineration.
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors or flash chromatography fractions.
-
Solvent Assessment: Determine the primary solvent.
-
If DCM/Chloroform: Use the Halogenated waste stream.
-
If Ethyl Acetate/Methanol/Hexanes: Use the Non-Halogenated waste stream.
-
-
Compatibility Check (The Self-Validating Step):
-
Acidity Test: Dip a pH strip into your waste solution. If pH > 10, neutralize with dilute HCl or Acetic Acid to pH 6-8 before binning.
-
Reasoning: High pH triggers aldehyde polymerization, which generates heat in the waste drum.
-
-
Dilution: Ensure the concentration of the aldehyde is <10% by volume. If higher, dilute with a compatible combustible solvent (e.g., Ethanol).
-
Transfer: Pour into the appropriate carboy using a funnel.
-
Log: Record the addition on the waste tag. Explicitly write "Phenolic Aldehyde" to warn downstream handlers.
Spill Management & Emergency Procedures
Scenario: You have dropped a 5g vial of the solid powder on the floor.
-
Isolate: Evacuate the immediate 3-meter radius. Aldehydes can be respiratory irritants.[3][4]
-
PPE Up: Don safety goggles and double nitrile gloves .
-
Dry Clean-up (Preferred):
-
Gently cover the spill with Vermiculite or Spill-X-S (Solvent adsorbent).
-
Avoid using paper towels directly on pure aldehydes if possible (slight risk of heat generation, though low for this solid).
-
-
Sweep: Use a dustpan and brush to sweep the absorbent/chemical mix.
-
Disposal: Place the debris into a heavy-duty plastic bag, seal it, label it "Hazardous Waste - Spill Debris," and place it in the solid waste drum.
-
Surface Decontamination: Wipe the floor with a mild soap/water solution. Do not use bleach (Hypochlorite), as it can react aggressively with phenolic compounds.
Waste Stream Specifications (RCRA/EU)
When filling out your hazardous waste manifest, use the following classifications. While this specific molecule is not individually listed, it falls under "Not Otherwise Specified" (N.O.S.) categories.[4]
| Regulatory Body | Waste Code / Classification | Proper Shipping Name (Recommended) |
| US EPA (RCRA) | D001 (Ignitable - if in solvent)None (if solid, but treat as Toxic) | Waste Toxic Solids, Organic, N.O.S. (Methyl 2-(4-formyl-3-hydroxyphenyl)acetate) |
| EU (CLP/EWC) | 16 05 06 * | Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals. |
| DOT (Transport) | UN 2811 (Likely) | Toxic Solids, Organic, N.O.S. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[5] 40 CFR Parts 239-282. [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. (Best practices for aldehyde/phenol handling). [Link]
-
PubChem. Compound Summary: Phenolic Aldehydes (General Reactivity).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
